(S)-GSK-3685032
Description
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Properties
Molecular Formula |
C22H24N6OS |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethyl-2-pyridinyl]sulfanyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m0/s1 |
InChI Key |
KNKHRZYILDZLRE-IBGZPJMESA-N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-GSK-3685032: A Technical Guide to its Use as an Inactive Control for DNMT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-GSK-3685032, the inactive enantiomer of the potent and selective DNA methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032. Understanding the properties and applications of this inactive control is crucial for the accurate interpretation of experimental results in studies targeting DNMT1. This document outlines its biochemical properties, provides detailed experimental protocols for its use as a negative control, and visualizes the relevant biological pathways and experimental workflows.
Introduction to DNMT1 and the Role of Stereochemistry in Inhibition
DNA methylation is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression, cellular differentiation, and genomic stability.[1] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining existing DNA methylation patterns following DNA replication. It recognizes hemimethylated DNA strands and methylates the newly synthesized strand, ensuring the faithful propagation of epigenetic information through cell division. Dysregulation of DNMT1 activity is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention.
GSK-3685032 is a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[2] It exhibits high selectivity for DNMT1 over other methyltransferases.[1][3] GSK-3685032 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-GSK-3685032 and this compound. The biological activity of such molecules is often confined to one enantiomer, as the specific three-dimensional arrangement is critical for binding to the target enzyme. In the case of GSK-3685032, the (R)-enantiomer is the active inhibitor of DNMT1, while the (S)-enantiomer is inactive and serves as an ideal negative control for in vitro and in vivo experiments. The use of a stereoisomer as a control is superior to using a structurally unrelated compound, as it possesses identical physicochemical properties, minimizing potential off-target effects not related to the specific stereochemical interaction with the target.
Quantitative Data: (R)- vs. This compound
The following table summarizes the quantitative data on the inhibitory activity of the active (R)-enantiomer and the inactive (S)-enantiomer (also referred to in some literature as GSK3510477) against DNMT1.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| (R)-GSK-3685032 | DNMT1 | Scintillation Proximity Assay | 36 nM | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | [1] |
| This compound (GSK3510477) | DNMT1 | Scintillation Proximity Assay / Cell Proliferation Assay | Inactive / No effect | Not Applicable |
Experimental Protocols
The use of this compound as a negative control is essential for validating that the observed biological effects of the active (R)-enantiomer are due to the specific inhibition of DNMT1. Below are detailed methodologies for key experiments.
In Vitro DNMT1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantitatively measures the enzymatic activity of DNMT1 and its inhibition by test compounds.
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate (e.g., biotinylated hairpin oligonucleotide with CpG sites)
-
[³H]-S-adenosylmethionine (SAM) as a methyl donor
-
(R)-GSK-3685032 (active inhibitor)
-
This compound (inactive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 10% glycerol
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of (R)-GSK-3685032 and this compound in DMSO. A typical concentration range for the active compound would be from 1 nM to 100 µM, while the inactive control should be tested at the highest concentrations used for the active compound (e.g., 10 µM and 100 µM).
-
In a 384-well microplate, add the assay buffer, recombinant DNMT1 enzyme, and the hemimethylated DNA substrate.
-
Add the diluted compounds ((R)-GSK-3685032, this compound) or DMSO (vehicle control) to the respective wells.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the plate at 37°C for 60-90 minutes to allow for enzymatic activity.
-
Terminate the reaction by adding a stop buffer containing streptavidin-coated SPA beads. The biotinylated DNA substrate will bind to the beads.
-
Incubate for at least 30 minutes to allow for bead settling and binding.
-
Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H]-methyl group on the DNA to the scintillant in the bead will generate a signal.
-
Data Analysis: The signal will be inversely proportional to the inhibitory activity of the compounds. Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value for the active compound by fitting the data to a dose-response curve. For this compound, the percent inhibition should be minimal, and the IC50 should be reported as greater than the highest concentration tested.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that (R)-GSK-3685032, but not this compound, binds to and stabilizes DNMT1 in a cellular context.
Materials:
-
Cancer cell line expressing DNMT1 (e.g., MV4-11)
-
(R)-GSK-3685032
-
This compound
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-DNMT1 antibody
Procedure:
-
Treat cultured cells with a high concentration (e.g., 10 µM) of (R)-GSK-3685032, this compound, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform a freeze-thaw cycle to lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DNMT1 in each sample by Western blotting.
-
Data Analysis: A compound that binds to DNMT1 will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle control. (R)-GSK-3685032 should show a significant thermal shift, while this compound should not.
Visualizations
Signaling Pathway
References
Stereochemical Disparity in DNMT1 Inhibition: A Technical Guide to (S)-GSK-3685032 and its Active (R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3685032 has emerged as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns and a promising target in oncology. As a chiral molecule, GSK-3685032 exists as two non-superimposable mirror images, or enantiomers: (R)-GSK-3685032 and (S)-GSK-3685032. This technical guide provides an in-depth exploration of the stereoisomeric differences between these two molecules, focusing on their distinct biological activities, and outlines the experimental methodologies used for their synthesis, separation, and evaluation. The significant disparity in their inhibitory effects underscores the critical importance of stereochemistry in drug design and development.
Core Differences in Biological Activity
The biological activity of GSK-3685032 resides almost exclusively in its (R)-enantiomer. The (S)-enantiomer, in contrast, is largely considered inactive and serves as a valuable negative control in experimental settings to ensure that the observed biological effects are specifically due to the inhibition of DNMT1 by the (R)-isomer.
A closely related analog, GSK3510477, is also utilized as an inactive control in studies involving GSK-3685032.[1]
Quantitative Comparison of Inhibitory Potency
The potency of the active (R)-enantiomer and the inactivity of the (S)-enantiomer are quantitatively demonstrated by their half-maximal inhibitory concentrations (IC50) against DNMT1.
| Stereoisomer | Target | IC50 (nM) | Notes |
| (R)-GSK-3685032 | DNMT1 | 36 | Highly potent and selective inhibitor.[2] |
| This compound | DNMT1 | > 10,000 | Considered inactive; serves as a negative control. Specific high-concentration data is not available. |
| GSK3510477 (inactive analog) | DNMT1 | > 50,000 | Structurally similar analog used as a negative control. |
Experimental Protocols
Synthesis and Chiral Separation
The synthesis and chiral separation of the GSK-3685032 enantiomers are detailed in patent WO2017216727A1. The general workflow involves the synthesis of the racemic mixture followed by chiral purification to isolate the individual (R) and (S) enantiomers.
Workflow for Synthesis and Chiral Separation of GSK-3685032 Enantiomers
Methodology:
-
Synthesis of Racemic GSK-3685032: The synthesis of the racemic mixture of GSK-3685032 is achieved through a multi-step chemical synthesis process as outlined in patent WO2017216727A1.
-
Chiral Preparative HPLC: The racemic mixture is subjected to preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase. This technique separates the two enantiomers based on their differential interaction with the chiral column material.
-
Elution and Isolation: The two enantiomers will have different retention times on the chiral column, allowing for their separate collection as they elute. The fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the purified (R)- and this compound.
DNMT1 Inhibition Assay
To quantitatively determine the inhibitory activity of each stereoisomer against DNMT1, a biochemical assay is employed. A common method is a radiometric assay using [³H]-S-adenosyl-L-methionine (SAM) as the methyl donor.
Workflow for DNMT1 Inhibition Assay
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a hemi-methylated DNA substrate, and the radiolabeled methyl donor, [³H]-SAM.
-
Compound Addition: Varying concentrations of (R)-GSK-3685032 or this compound are added to the reaction mixture. A control reaction with no inhibitor is also included.
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic transfer of the [³H]-methyl group from SAM to the DNA substrate.
-
Quantification of Methylation: The reaction is stopped, and the amount of incorporated radioactivity into the DNA is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
To assess the functional consequence of DNMT1 inhibition by the GSK-3685032 stereoisomers in a cellular context, a proliferation assay is performed. This assay measures the ability of cancer cells to grow and divide in the presence of the compounds.
Workflow for Cellular Proliferation Assay
Methodology:
-
Cell Seeding: A cancer cell line known to be sensitive to DNMT1 inhibition (e.g., MV4-11 acute myeloid leukemia cells) is seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of (R)-GSK-3685032, this compound, or a vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® or MTT) is added to the wells. These reagents generate a luminescent or colorimetric signal that is proportional to the number of viable cells.
-
Signal Quantification: The signal is read using a plate reader.
-
GI50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curves. For (R)-GSK-3685032, a median growth IC50 (gIC50) of 0.64 μM has been observed across a panel of hematologic cancer cell lines.[2] It is expected that this compound would show no significant effect on cell proliferation at comparable concentrations.
Signaling Pathway: DNMT1-Mediated Gene Silencing and its Inhibition
GSK-3685032 exerts its therapeutic effect by inhibiting DNMT1, which leads to the reactivation of tumor suppressor genes that were silenced by hypermethylation.
Conclusion
The stark contrast in biological activity between (R)-GSK-3685032 and this compound provides a clear and compelling example of the importance of stereoisomerism in pharmacology. Only the (R)-enantiomer exhibits potent inhibitory activity against DNMT1, leading to anti-proliferative effects in cancer cells. The (S)-enantiomer serves as an essential inactive control, enabling researchers to confidently attribute the observed biological responses to the specific inhibition of DNMT1. This technical guide has detailed the quantitative differences in their activity and provided an overview of the key experimental protocols for their synthesis, separation, and evaluation, offering a valuable resource for scientists in the field of drug discovery and development. The data underscores the necessity of carefully characterizing the individual stereoisomers of any chiral drug candidate to fully understand its therapeutic potential and ensure the development of safe and effective medicines.
References
Delving into DNMT1 Inhibition: A Technical Guide to Utilizing (S)-GSK-3685032 for Off-Target Effect Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (S)-GSK-3685032, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). As the field of epigenetics advances, understanding the precise molecular consequences of targeting DNMT1 is paramount. This document serves as a comprehensive resource for utilizing this compound as a chemical probe to dissect the on-target versus off-target effects of various DNMT1 inhibitors, a critical step in the development of novel epigenetic therapeutics.
Introduction to this compound
This compound is a first-in-class, reversible, and non-covalent inhibitor of DNMT1. Unlike traditional nucleoside analog inhibitors of DNMTs, such as decitabine (B1684300) and azacytidine, this compound does not incorporate into DNA.[1][2] This key difference in its mechanism of action minimizes DNA damage-induced cytotoxicity, a common off-target effect of nucleoside analogs, making it a superior tool for studying the specific consequences of DNMT1 inhibition. Its high selectivity for DNMT1 over other methyltransferases, including DNMT3A and DNMT3B, further enhances its utility as a precise chemical probe.[3]
Quantitative Analysis of DNMT Inhibitor Activity
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound in comparison to other DNMT inhibitors.
Table 1: In Vitro Inhibitory Activity of DNMT Inhibitors
| Compound | Target | IC50 (µM) | Selectivity vs. DNMT3A/3L & DNMT3B/3L |
| This compound | DNMT1 | 0.036 [3][4] | >2500-fold [4] |
| Decitabine | DNMT1, DNMT3A, DNMT3B | - | Non-selective |
| RG-108 | DNMTs | - | Non-selective |
| SGI-1027 | DNMTs | - | Non-selective |
| MC3343 | DNMTs | - | Non-selective |
Table 2: Cellular Activity of DNMT Inhibitors in Hematological Cancer Cell Lines
| Compound | Cell Lines | Effect | Median Growth IC50 (gIC50) (µM) | Onset of Action |
| This compound | 51 Hematological Cancer Cell Lines | Cytostatic | 0.64 [5] | ≥ 3 days [5] |
| Decitabine | Hematological Cancer Cell Lines | Cytotoxic | - | ~2 days |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and potential off-target effects of DNMT1 inhibitors using this compound as a selective benchmark.
DNMT1 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant DNMT1.
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemi-methylated DNA substrate
-
S-adenosyl-L-methionine (SAM), tritium-labeled ([³H]-SAM)
-
Test compounds (including this compound as a positive control)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mixture containing the hemi-methylated DNA substrate and recombinant DNMT1 in an appropriate assay buffer.
-
Add serial dilutions of the test compound or this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the mixture to a filter membrane that captures the DNA.
-
Wash the filter to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the filter and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound.
Cell Viability and Proliferation Assays (MTT/XTT)
These colorimetric assays assess the impact of DNMT inhibitors on cell viability and proliferation. The reduction of tetrazolium salts (MTT or XTT) to colored formazan (B1609692) products by metabolically active cells serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., AML cell lines like MV4-11, HL-60)
-
Complete cell culture medium
-
96-well plates
-
Test compounds and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds or this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
For XTT assay:
-
Add the XTT labeling mixture (XTT reagent and electron-coupling reagent) to each well and incubate for 2-4 hours at 37°C.
-
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Western Blot Analysis of DNMT1 Protein Levels
This technique is used to determine if a compound affects the cellular levels of the DNMT1 protein, distinguishing between direct enzymatic inhibition and protein degradation.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with the test compounds or this compound and a vehicle control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of DNMT1 protein.
Global DNA Methylation Analysis (LUMA)
The LUminometric Methylation Assay (LUMA) is a high-throughput method to assess changes in global DNA methylation levels.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Methylation-sensitive restriction enzyme (e.g., HpaII)
-
Isoschizomer control enzyme (e.g., MspI)
-
EcoRI restriction enzyme
-
Pyrosequencing instrument and reagents
Protocol:
-
Isolate high-quality genomic DNA from cells treated with DNMT inhibitors or a vehicle control.
-
In parallel reactions, digest the genomic DNA with HpaII + EcoRI and MspI + EcoRI. HpaII is sensitive to CpG methylation, while MspI is not. EcoRI serves as an internal control for normalization.
-
Perform pyrosequencing on the digested DNA. The instrument quantifies the amount of incorporated nucleotides, which is proportional to the number of cleaved restriction sites.
-
Calculate the global methylation level as a ratio of the HpaII/EcoRI to MspI/EcoRI signals. A lower ratio indicates higher levels of methylation.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes described in this guide.
References
- 1. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. medchemexpress.com [medchemexpress.com]
The Role of (S)-GSK-3685032 in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-GSK-3685032 is a potent and highly selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in epigenetic research. We present a comprehensive summary of its biochemical and cellular activity, detailed experimental protocols, and visualizations of its underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.
Introduction to this compound
This compound is a first-in-class, non-nucleoside, reversible, and selective inhibitor of DNMT1.[1] Unlike traditional hypomethylating agents (HMAs) such as decitabine (B1684300) and azacytidine, which are cytidine (B196190) analogs that incorporate into DNA and act as irreversible inhibitors of all active DNMTs (DNMT1, DNMT3A, and DNMT3B), this compound exhibits a distinct and more targeted mechanism of action.[2][3] Its high selectivity for DNMT1 allows for the specific investigation of the role of this maintenance methyltransferase in normal and disease states. The (S)-isomer is noted as an experimental control for GSK-3685032, which is a non-covalent, reversible DNMT1-selective inhibitor.[4]
The dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and genomic instability.[2] By inhibiting DNMT1, this compound leads to passive demethylation of the genome during DNA replication, resulting in the re-expression of silenced genes and the inhibition of cancer cell growth. This targeted approach offers the potential for improved efficacy and better tolerability compared to conventional HMAs.
Mechanism of Action
This compound functions as a non-covalent inhibitor of DNMT1. It does not require incorporation into DNA and acts in a non-time-dependent manner. Crystallographic studies have revealed that GSK3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA between two CpG base pairs. This competitive inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine base in the newly synthesized DNA strand, leading to a progressive and robust loss of DNA methylation.
The key downstream effects of DNMT1 inhibition by this compound include:
-
DNA Hypomethylation: Widespread reduction in DNA methylation levels.
-
Gene Reactivation: Transcriptional activation of previously silenced genes, including tumor suppressor genes and cancer-testis antigens.
-
Cancer Cell Growth Inhibition: Slowing of cancer cell proliferation.
-
Induction of Immune Responses: Activation of gene signatures associated with immune responses, such as interferon signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK-3685032, for which this compound serves as an experimental control.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (μM) | Selectivity vs. DNMT1 |
| DNMT1 (Cell-free assay) | 0.036 | - |
| DNMT3A/3L | >2500-fold | >2500-fold |
| DNMT3B/3L | >2500-fold | >2500-fold |
Data sourced from Selleck Chemicals.
Table 2: In Vitro Cellular Activity
| Cell Lines | Assay | Endpoint | Result |
| Various Cancer Cell Lines | Cell Growth | Growth IC50 | Median value of 0.64 μM after 6 days |
| MV4-11 | Gene Expression | Transcriptional Activation | Dose-dependent increase of CXCL11, IFI27, HLA-DQA1, and MAGEA4 |
Data sourced from MedchemExpress.
Table 3: In Vivo Efficacy in Mouse Xenograft Models
| Model | Compound | Dosing Regimen | Outcome |
| MV4-11 or SKM-1 xenograft | GSK-3685032 | 1-45 mg/kg, s.c., twice daily for 28 days | Statistically significant dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg |
Data sourced from MedchemExpress.
Experimental Protocols
Cell-Based Assays
Objective: To assess the effect of this compound on cancer cell growth and gene expression.
Materials:
-
Cancer cell lines (e.g., MV4-11, EOL-1, Ki-JK, MM.IR)
-
This compound (MedChemExpress, HY-139664A)
-
GSK-3685032 (MedChemExpress, HY-139664)
-
Cell culture medium and supplements
-
Dimethyl Sulfoxide (DMSO)
-
Alamar Blue assay kit
-
RNA extraction kit and reagents for RT-qPCR or RNA-sequencing
Procedure:
-
Cell Culture: Culture cancer cell lines according to standard protocols.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and GSK-3685032 in DMSO. Store single-use aliquots at -20°C for up to one month.
-
Cell Treatment: Seed cells at a density of 3 x 10^5 cells/mL. Treat cells with a range of concentrations of this compound (as a control) and GSK-3685032 (e.g., 0.1 nM to 10 μM) for 3 to 7 days. Refresh the treatment daily. Use an equivalent volume of DMSO as a vehicle control.
-
Cell Viability Assay: After the treatment period, assess cell viability using the Alamar Blue assay according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract total RNA from treated and control cells. Perform RT-qPCR or RNA-sequencing to analyze the expression of target genes.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of GSK-3685032 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MV4-11 or SKM-1 cancer cells
-
GSK-3685032
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer GSK-3685032 subcutaneously twice daily at various doses (e.g., 1-45 mg/kg) for 28 days. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., DNA methylation analysis).
Signaling Pathways and Experimental Workflows
Signaling Pathway of DNMT1 Inhibition by this compound
Caption: Mechanism of action of this compound leading to cancer cell growth inhibition.
Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a significant advancement in the field of epigenetics, offering a highly selective and reversible tool for probing the function of DNMT1. Its distinct mechanism of action, which avoids the DNA damage associated with traditional hypomethylating agents, provides a clearer understanding of the biological consequences of DNA hypomethylation. The preclinical data demonstrate its potential as a therapeutic agent for hematologic malignancies and possibly other cancers. This technical guide provides a foundational resource for researchers to design and execute experiments utilizing this novel DNMT1 inhibitor, ultimately contributing to the advancement of epigenetic therapies.
References
Investigating the Baseline Cellular Response to (S)-GSK-3685032: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the baseline cellular response to (S)-GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). By elucidating its mechanism of action and detailing key experimental protocols, this document serves as a valuable resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[1][2] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[3] In various cancers, aberrant DNA hypermethylation leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth. By selectively inhibiting DNMT1, this compound leads to passive DNA demethylation during successive rounds of DNA replication, resulting in the re-expression of these silenced genes and subsequent anti-tumor effects.[2][4]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of DNMT1's catalytic activity. This leads to a global reduction in DNA methylation, a key epigenetic mark. The downstream consequences of this epigenetic reprogramming are multifaceted and culminate in anti-proliferative effects.
The signaling pathway initiated by this compound can be visualized as a cascade of events starting from DNMT1 inhibition and branching out to affect gene expression, cell cycle progression, and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Assay Type | Reference |
| DNMT1 | 0.036 | Cell-free enzymatic assay | [1][2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line Panel | Median Growth IC50 (µM) after 6 days | Cell Types | Reference |
| Hematologic Cancers | 0.64 | 15 leukemia, 29 lymphoma, 7 multiple myeloma | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the baseline cellular response to this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for DNMT1 Expression
This protocol is used to assess the effect of this compound on the protein levels of its target, DNMT1.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the expression of target genes upon treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the genes of interest and a reference gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
DNA Methylation Analysis (Bisulfite Sequencing)
This protocol is used to determine the methylation status of specific CpG sites in the genome.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers designed for bisulfite-converted DNA
-
Taq polymerase
-
DNA sequencing reagents and instrument
Procedure:
-
Isolate genomic DNA from cells treated with this compound and control cells.
-
Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target genomic regions using PCR with primers specific for the bisulfite-converted DNA.
-
Sequence the PCR products.
-
Analyze the sequencing data to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will remain as cytosines.
Expected Baseline Cellular Responses
Based on the mechanism of action of this compound, the following baseline cellular responses are anticipated in sensitive cancer cell lines:
-
Reduced Cell Viability: A dose- and time-dependent decrease in cell proliferation.
-
Decreased DNMT1 Protein Levels: While a direct inhibitor, some studies with similar compounds have shown downstream effects on protein stability.
-
Induction of Gene Expression: Upregulation of tumor suppressor genes and immune-related genes that are silenced by DNA methylation.
-
Global DNA Hypomethylation: A measurable decrease in the overall level of 5-methylcytosine (B146107) in the genome.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle, often G1 or G2/M.
-
Induction of Apoptosis: Increased activity of caspases and other markers of programmed cell death.
This technical guide provides a foundational framework for investigating the cellular effects of this compound. The provided protocols and expected outcomes will aid researchers in designing and interpreting experiments aimed at further characterizing this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
(S)-GSK-3685032 as a Negative Control in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (S)-GSK-3685032 as a negative control in cancer cell line research. It is intended for professionals in the fields of oncology, cell biology, and drug development who are utilizing its active enantiomer, (R)-GSK-3685032, a potent and selective DNA methyltransferase 1 (DNMT1) inhibitor. This document details the mechanism of action, presents comparative data, and provides exemplary experimental protocols for the proper application of this control compound.
Introduction: The Importance of a Negative Control
In drug discovery and molecular biology research, the use of a proper negative control is paramount to validate that the observed biological effects of a compound are due to its specific intended action. This compound serves as an ideal negative control for its active stereoisomer, (R)-GSK-3685032. Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. In the case of GSK-3685032, the (R)-enantiomer is biologically active against DNMT1, while the (S)-enantiomer is inactive.[1] By using this compound in parallel with the active compound, researchers can confidently attribute any observed cellular effects, such as inhibition of cell proliferation or induction of apoptosis, to the specific inhibition of DNMT1 rather than to off-target effects or the compound's chemical scaffold.
Mechanism of Action of the Active Enantiomer, (R)-GSK-3685032
(R)-GSK-3685032 is a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[2] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for gene expression regulation.[3] In many cancers, DNMT1 is overexpressed, leading to aberrant hypermethylation and silencing of tumor suppressor genes.[4]
The active (R)-enantiomer of GSK-3685032 acts as a competitive inhibitor by intercalating into the DNA at the hemi-methylated CpG site and competing with the active-site loop of DNMT1.[2][5] This prevents the transfer of a methyl group to the newly synthesized DNA strand, leading to passive demethylation as the cells divide. This re-activates silenced tumor suppressor genes and can induce anti-tumor responses.[3][6]
dot
Caption: Enantiomer-specific interaction with DNMT1.
Data Presentation: (R)- vs. This compound Activity
The defining characteristic of this compound as a negative control is its lack of inhibitory activity against DNMT1. In contrast, the (R)-enantiomer is a potent inhibitor with nanomolar efficacy. While a specific IC50 value for the (S)-enantiomer is not consistently reported in publicly available literature, its inactivity is a key validation point in the primary research. For instance, a closely related inactive analog, GSK3510477, showed no effect on cancer cell growth or caspase activity at concentrations where the active compound was highly effective.
| Compound | Target | Biochemical IC50 | Cellular Effect in Cancer Cell Lines |
| (R)-GSK-3685032 | DNMT1 | ~0.036 µM[6][7][8] | Inhibition of cell growth, induction of apoptosis, DNA hypomethylation.[9][8] |
| This compound | DNMT1 | Inactive | No significant effect on cell growth or apoptosis.[1][10] |
Note: The IC50 value for (R)-GSK-3685032 is well-established. For this compound, "Inactive" indicates a lack of significant inhibition at concentrations where the (R)-enantiomer is active.
Experimental Protocols
To ensure the rigorous validation of on-target activity of (R)-GSK-3685032, it is essential to run parallel experiments with this compound. Below are representative protocols for key in vitro assays.
Cell Viability/Proliferation Assay (MTS-based)
This protocol is adapted for a 96-well plate format and is suitable for adherent or suspension cancer cell lines. The principle of the MTS assay is the reduction of a tetrazolium compound by viable, metabolically active cells to a colored formazan (B1609692) product, which is soluble in the cell culture medium.[6]
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Complete cell culture medium
-
(R)-GSK-3685032
-
This compound
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent lines) and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of (R)-GSK-3685032 and this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound dilution or vehicle.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
dot
Caption: Workflow for a cell viability assay.
Western Blot for DNMT1 Target Engagement
This protocol can be used to confirm that (R)-GSK-3685032, but not this compound, leads to the expected downstream effects of DNMT1 inhibition, such as a potential change in DNMT1 protein levels in some cellular contexts.
Materials:
-
Cancer cell line
-
6-well plates
-
(R)-GSK-3685032, this compound, DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DNMT1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with an effective concentration of (R)-GSK-3685032 (e.g., 1 µM), an equivalent concentration of this compound, and a vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply ECL substrate.
-
Capture the chemiluminescent signal with an imager.
-
Expected Outcomes and Interpretation
When using this compound as a negative control, the expected outcome is a lack of biological activity. In a cell proliferation assay, the dose-response curve for this compound should be flat, indicating no inhibition of cell growth, while (R)-GSK-3685032 should produce a sigmoidal curve from which a GI50 can be calculated. Similarly, in a Western blot for downstream markers of DNMT1 inhibition, treatment with this compound should resemble the vehicle control. Any significant biological effect observed with this compound would suggest either an off-target effect of the chemical scaffold or potential contamination of the compound, warranting further investigation.
dot
Caption: Logical relationship of active vs. control compounds.
Conclusion
The use of the inactive enantiomer this compound as a negative control is a critical component of robust experimental design when studying the effects of the DNMT1 inhibitor (R)-GSK-3685032 in cancer cell lines. It allows for the unambiguous attribution of observed biological activities to the on-target inhibition of DNMT1, thereby strengthening the validity and reproducibility of the research findings. This guide provides the necessary theoretical background, comparative data, and practical protocols to assist researchers in the effective implementation of this essential control.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. rcsb.org [rcsb.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of (S)-GSK-3685032
For Researchers, Scientists, and Drug Development Professionals
(S)-GSK-3685032 is a first-in-class, potent, and highly selective inhibitor of DNA methyltransferase 1 (DNMT1). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization.
Chemical Properties
This compound is a synthetic organic molecule with the following properties:
| Property | Value |
| IUPAC Name | 2-((6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide[1] |
| Molecular Formula | C22H24N6OS |
| Molecular Weight | 420.53 g/mol [2] |
| CAS Number | 2170137-61-6 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | 10 mM in DMSO[1] |
Mechanism of Action
This compound is a non-covalent, reversible, and non-time-dependent inhibitor of DNMT1. It selectively targets DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. The inhibition of DNMT1 by this compound leads to a robust loss of DNA methylation, which in turn causes the transcriptional activation of previously silenced genes, including tumor suppressor genes. Crystallographic studies have shown that GSK3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.
Caption: DNMT1 inhibition by this compound.
Biological Activity
This compound demonstrates potent and selective inhibitory activity against DNMT1. This activity translates to anti-proliferative effects in various cancer cell lines.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition |
| DNMT1 IC50 | 36 nM | Cell-free enzymatic assay |
| Selectivity | >2,500-fold over DNMT3A/3L and DNMT3B/3L | Cell-free enzymatic assay |
| Other Methyltransferases IC50 | >10 µM | Broad panel of methyltransferases |
| Median Growth IC50 (gIC50) | 0.64 µM | Panel of 51 hematologic cancer cell lines |
In addition to its in vitro activity, this compound has shown improved in vivo efficacy and tolerability in animal models of acute myeloid leukemia (AML) when compared to the standard-of-care agent decitabine.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible research.
DNMT1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of DNMT1 activity by measuring the incorporation of a radiolabeled methyl group onto a DNA substrate.
Materials:
-
Purified recombinant human DNMT1
-
Hemimethylated DNA substrate (biotinylated)
-
[³H]S-adenosylmethionine (SAM)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT)
-
This compound and other test compounds
-
Microplates (384-well)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the DNMT1 enzyme, hemimethylated DNA substrate, and the test compound.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a solution containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate the plate at room temperature to allow the biotinylated DNA to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]methyl groups incorporated into the DNA.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, SKM-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the gIC50 value.
In Vivo Xenograft Model (AML)
This protocol describes the establishment of an AML xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of AML cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily subcutaneous injection).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Analyze the tumor growth inhibition and survival data to assess the efficacy of the treatment.
Caption: A typical experimental workflow for evaluating a DNMT1 inhibitor.
References
The Discovery and Synthesis of (S)-GSK-3685032: A First-in-Class Reversible DNMT1 Inhibitor
(S)-GSK-3685032 is a potent, selective, and reversible, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the epigenetic regulation of gene expression. Identified through a high-throughput screening of 1.8 million small molecules, this first-in-class molecule has demonstrated significant potential in preclinical models of hematologic malignancies, particularly acute myeloid leukemia (AML).[1][2] Its unique mechanism of action and favorable tolerability profile compared to existing hypomethylating agents mark it as a promising candidate for further clinical development.[2][3]
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Mechanism of Action
This compound was discovered by GlaxoSmithKline through an extensive high-throughput enzymatic assay designed to identify novel inhibitors of DNMT1.[1] Unlike traditional DNA hypomethylating agents such as decitabine (B1684300) and azacytidine, which are cytidine (B196190) analogs that incorporate into DNA and form irreversible covalent bonds with DNMT enzymes, this compound is a non-nucleoside inhibitor that acts through a reversible, non-covalent mechanism.[2][3][4]
Crystallographic studies have revealed that this compound competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA at CpG dinucleotides.[2][3][5] This competitive inhibition prevents the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the cytosine base, thereby blocking the maintenance of DNA methylation patterns following DNA replication.[1] The primary downstream effect of DNMT1 inhibition by this compound is a robust and dose-dependent global DNA hypomethylation.[1][6] This leads to the transcriptional activation of previously silenced genes, including tumor suppressor genes and immune-related pathways.[1][6] The re-expression of endogenous retroviruses and activation of viral sensing pathways are thought to contribute to the anti-tumor immune response.[1]
dot
Caption: Mechanism of action of this compound.
Synthesis of this compound
The synthesis of this compound has been reported in the patent literature, specifically in patent WO2017216727A1 as Example 143. While the full, step-by-step protocol from the patent is proprietary, the general synthetic strategy involves the construction of the core dicyanopyridine scaffold followed by the introduction of the aminopiperidinyl and the chiral phenylacetamidethioether side chains. The chemical name for this compound is (S)-2-((6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl)thio)-2-phenylacetamide.
Biological Activity
In Vitro Activity
This compound is a highly potent and selective inhibitor of DNMT1. The key quantitative data from in vitro studies are summarized in the table below.
| Parameter | Value | Cell-free/Cell-based | Reference |
| DNMT1 IC50 | 0.036 µM (36 nM) | Cell-free enzymatic assay | [2][6][7] |
| Selectivity vs. DNMT3A/3L | >2500-fold | Cell-free enzymatic assay | [2][7] |
| Selectivity vs. DNMT3B/3L | >2500-fold | Cell-free enzymatic assay | [2][7] |
| Median Growth IC50 (gIC50) | 0.64 µM | Cell-based (panel of 51 hematologic cancer cell lines) | [6] |
The compound exhibits time- and dose-dependent inhibition of cancer cell growth, with effects typically observed after 3 days of treatment.[6] Furthermore, treatment with this compound leads to a dose-dependent increase in the transcription of immune-related genes.[6]
In Vivo Activity
The in vivo efficacy of this compound has been evaluated in subcutaneous xenograft models of AML using MV4-11 and SKM-1 cell lines.
| Animal Model | Dosing Regimen | Outcome | Reference |
| MV4-11 Xenograft | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition. Clear regression at ≥30 mg/kg. | [6] |
| SKM-1 Xenograft | 1-45 mg/kg, subcutaneous, twice daily for 28 days | Potent tumor growth inhibition and improved survival compared to decitabine. | [1] |
This compound demonstrated superior tolerability compared to decitabine in these models, with less impact on blood cell components such as neutrophils, red blood cells, and platelets.[1] This improved safety profile allows for more sustained dosing, leading to greater DNA hypomethylation in tumors and consequently, more potent anti-tumor activity.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to the discovering organization. However, based on the published literature, the following sections outline the general methodologies employed.
DNMT1 Inhibition Scintillation Proximity Assay (SPA)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against DNMT1.
dot
Caption: General workflow for a DNMT1 scintillation proximity assay.
Principle: A biotinylated, hemi-methylated DNA substrate is used. DNMT1 incorporates a tritium-labeled methyl group from [3H]-S-adenosylmethionine ([3H]-SAM) onto the DNA. Streptavidin-coated scintillation proximity beads are then added, which bind to the biotinylated DNA. When the radiolabeled DNA is in close proximity to the beads, it stimulates the scintillant in the beads to emit light, which is detected by a scintillation counter. An inhibitor of DNMT1 will reduce the incorporation of [3H]-methyl groups, resulting in a lower signal.
Cell Growth Inhibition Assay
This assay measures the effect of the compound on the proliferation of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MV4-11, SKM-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 3-6 days).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The gIC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
dot
Caption: Workflow for an AML subcutaneous xenograft model.
General Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human cancer cells.
-
Cell Implantation: A suspension of AML cells (e.g., MV4-11 or SKM-1) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group according to the specified dose and schedule (e.g., 1-45 mg/kg, subcutaneous, twice daily). The control group receives the vehicle only.
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored. The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent, and reversible mechanism of DNMT1 inhibition offers the potential for improved efficacy and a better safety profile compared to existing hypomethylating agents. The preclinical data strongly support its continued investigation as a potential treatment for hematologic malignancies. This technical guide provides a comprehensive overview of the discovery and preclinical development of this promising therapeutic candidate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
Methodological & Application
Application Notes and Protocols for (S)-GSK-3685032 in DNA Methylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in epigenetic regulation of gene expression. Dysregulation of DNA methylation is a hallmark of cancer and other diseases, making DNMT1 an attractive therapeutic target. This compound offers a valuable tool for studying the biological consequences of DNMT1 inhibition and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in both in vitro and cellular DNA methylation assays.
Mechanism of Action
This compound is a non-covalent inhibitor of DNMT1, with a reported IC50 of approximately 0.036 µM. Unlike nucleoside analogs that are incorporated into DNA and form covalent bonds with DNMTs, this compound acts reversibly, offering a more direct and specific tool to study the catalytic function of DNMT1. Its mechanism of action leads to a dose-dependent reduction in global DNA methylation, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DNMT1) | 0.036 µM (36 nM) | Enzymatic Assay | |
| Selectivity | >2500-fold vs. DNMT3A/3L and DNMT3B/3L | Enzymatic Assay | |
| Median Growth IC50 | 0.64 µM | Panel of 51 hematologic cancer cell lines | |
| Effective Concentration for Growth Inhibition | 0.1 - 1000 nM | MV4-11 cells (6-day treatment) | |
| Effective Concentration for Gene Transcription Induction | 10 - 10000 nM | MV4-11 cells (4-day treatment) |
Experimental Protocols
I. In Vitro DNMT1 Activity/Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DNMT1 inhibitor screening kits and is suitable for determining the direct inhibitory effect of this compound on purified DNMT1 enzyme.
Materials:
-
Recombinant human DNMT1 enzyme
-
This compound
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNMT1 substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
Capture antibody (e.g., anti-5-methylcytosine)
-
Detection antibody (e.g., HRP-conjugated secondary antibody)
-
Fluorogenic substrate for HRP (e.g., ADHP)
-
96-well microplate (high-binding)
-
Microplate reader with fluorescence detection (Ex/Em = 530/590 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DNMT1 assay buffer. The final concentrations should bracket the expected IC50 value (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Coat microplate with substrate: Add the DNMT1 substrate to the wells of the microplate and incubate to allow for coating. Wash the wells with wash buffer to remove unbound substrate.
-
Enzyme reaction:
-
Add DNMT1 assay buffer, diluted SAM, and the this compound dilutions (or vehicle) to the appropriate wells.
-
Initiate the reaction by adding recombinant DNMT1 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.
-
-
Immunodetection of methylated DNA:
-
Wash the wells to remove reaction components.
-
Add the capture antibody (anti-5-methylcytosine) and incubate at room temperature for 1 hour.
-
Wash the wells and add the detection antibody. Incubate at room temperature for 30 minutes.
-
Wash the wells and add the fluorogenic substrate.
-
-
Data acquisition and analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for the in vitro DNMT1 activity/inhibition assay.
II. Cellular Global DNA Methylation Assay (ELISA-based)
This protocol allows for the quantification of global DNA methylation levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, a human AML cell line)
-
This compound
-
Cell culture medium and reagents
-
DNA isolation kit
-
Global DNA Methylation ELISA Kit (commercially available)
-
Microplate reader with absorbance detection (e.g., 450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (DMSO).
-
-
Genomic DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio).
-
-
Global DNA Methylation ELISA:
-
Follow the protocol provided with the commercial Global DNA Methylation ELISA Kit. Typically, this involves the following steps:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).
-
Incubation with an enzyme-conjugated secondary antibody.
-
Addition of a colorimetric substrate and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of global DNA methylation for each sample relative to the controls provided in the kit.
-
Compare the global methylation levels between this compound-treated and vehicle-treated cells.
-
III. Gene-Specific DNA Methylation Analysis (Pyrosequencing)
This protocol is for analyzing the methylation status of specific CpG sites within a gene of interest following treatment with this compound.
Materials:
-
Genomic DNA isolated from treated and control cells (from Protocol II)
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target gene
-
Pyrosequencing instrument and reagents
Procedure:
-
Bisulfite Conversion:
-
Treat the isolated genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR primers designed to specifically amplify the region of interest. One of the primers should be biotinylated for subsequent purification.
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA.
-
Anneal a sequencing primer to the single-stranded template.
-
Perform pyrosequencing according to the instrument's protocol. The instrument will sequentially add dNTPs and detect the pyrophosphate released upon incorporation, generating a pyrogram.
-
-
Data Analysis:
-
The pyrosequencing software will analyze the pyrogram to quantify the percentage of methylation at each CpG site within the sequenced region.
-
Compare the methylation levels of specific CpG sites between this compound-treated and vehicle-treated samples.
-
Signaling Pathway
Inhibition of DNMT1 by this compound leads to passive demethylation of DNA during cell replication. This results in the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes. The reactivation of these genes can, in turn, affect various signaling pathways, leading to anti-tumor effects such as cell cycle arrest, apoptosis, and induction of an anti-tumor immune response.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for (S)-GSK-3685032 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] As a non-covalent, non-nucleoside analog, it offers a distinct mechanism of action compared to traditional hypomethylating agents like decitabine (B1684300) and azacytidine, which are incorporated into DNA and lead to irreversible inhibition and significant toxicity. This compound acts by competing with the DNMT1 active-site loop for penetration into hemi-methylated DNA, thereby preventing the maintenance of DNA methylation patterns following replication. This selective inhibition of DNMT1 leads to passive DNA demethylation, transcriptional activation of silenced genes, and inhibition of cancer cell growth. These characteristics make this compound a valuable tool for studying the role of DNMT1 in various biological processes and a promising therapeutic candidate in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vitro use of this compound.
| Parameter | Value | Cell-free/Cell-based | Reference |
| IC50 (DNMT1) | 0.036 µM (36 nM) | Cell-free enzymatic assay | |
| Selectivity | >2,500-fold over DNMT3A/3L and DNMT3B/3L | Cell-free enzymatic assay | |
| Median gIC50 | 0.64 µM | Cell-based (51 hematologic cancer cell lines, 6-day treatment) |
| Application | Recommended Concentration Range | Key Observations | Reference |
| Cell Growth Inhibition | 0.1 nM - 10 µM | Time- and dose-dependent inhibition, often observable after 3 days. | |
| DNA Methylation Analysis | 100 nM - 1 µM (400 nM commonly used) | Induces global DNA hypomethylation. | |
| Gene Expression Analysis | 10 nM - 10 µM | Dose-dependent increase in transcription of silenced genes. | |
| DNMT1 Protein Level | 3.2 nM - 10 µM | Induces proteasome-dependent degradation of DNMT1 protein. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of DNA methylation by DNMT1 and its inhibition by this compound.
References
- 1. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. support.illumina.com [support.illumina.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for (S)-GSK-3685032 Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and methodologies associated with the treatment of leukemia cell lines using (S)-GSK-3685032, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).
Introduction
This compound is a first-in-class, reversible DNMT1-selective inhibitor that induces DNA hypomethylation and subsequent transcriptional activation of silenced genes, leading to cancer cell growth inhibition. Unlike traditional hypomethylating agents such as decitabine (B1684300) and azacytidine, this compound does not incorporate into DNA, resulting in improved tolerability and a distinct mechanism of action. These characteristics make it a valuable tool for studying the epigenetic regulation of leukemia and a promising therapeutic candidate.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various leukemia cell lines.
Table 1: Cell Growth Inhibition in Hematologic Cancer Cell Lines
| Cell Lines | Number of Cell Lines | Treatment Duration | Concentration Range | Median Growth IC50 (gIC50) | Observations |
| Leukemia, Lymphoma, Multiple Myeloma | 51 | 6 days | 0.01-100 µM | 0.64 µM[1] | Anti-proliferative effects observed to be dose- and time-dependent, with effects starting at 3 days post-treatment.[2] |
| MV4-11 | 1 | 1-6 days | 0.1-1000 nM | Decreasing gIC50 over the 6-day time course[1] | Growth inhibition becomes apparent after 3 days of treatment.[1][3] |
Table 2: Effects of this compound on DNMT1 and Gene Expression
| Cell Line | Treatment Duration | Concentration Range | Effect |
| GDM-1 (Myelomonoblastic Leukemia) | 2 days | 3.2-10,000 nM | Modest reduction in DNMT1 protein levels at the highest concentration. |
| MV4-11 | 4 days | 10-10,000 nM | Dose-dependent increase in immune-related gene transcription (e.g., CXCL11, IFI27, HLA-DQA1). |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Leukemia Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Comparative Analysis of GSK-3685032 and (S)-GSK-3685032
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3685032 is a first-in-class, potent, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] As a key enzyme responsible for maintaining DNA methylation patterns following replication, DNMT1 is a critical target in epigenetic drug discovery, particularly in oncology.[5][6] Inhibition of DNMT1 by GSK-3685032 leads to passive DNA hypomethylation, transcriptional activation of silenced genes, and subsequent inhibition of cancer cell growth.[1][3][4][7] GSK-3685032 is the (R)-enantiomer of the molecule and exhibits a potent inhibitory concentration (IC50) of approximately 0.036 µM against DNMT1.[4][8] This document provides a detailed protocol for the in vitro comparison of GSK-3685032 (the active R-enantiomer) and its corresponding (S)-enantiomer, (S)-GSK-3685032, for which the activity has not been widely reported. These protocols will enable researchers to determine the stereospecificity of DNMT1 inhibition and its downstream cellular consequences.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for comparing the two enantiomers.
Caption: Targeted DNMT1 signaling pathway.
References
- 1. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 2. mcgill.ca [mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNMT1, a Novel Regulator Mediating mTORC1/mTORC2 Pathway-Induced NGF Expression in Schwann Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. gsk 3685032 — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Western Blot Analysis Following (S)-GSK-3685032 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Western blot analysis to investigate the effects of (S)-GSK-3685032, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). The primary application of this protocol is to monitor the targeted degradation of DNMT1 protein and to assess the activation of downstream signaling pathways, such as the interferon response, in treated cells.
Introduction
This compound is a small molecule inhibitor that selectively targets DNMT1, a key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1][2][3] Inhibition of DNMT1 by this compound leads to DNA hypomethylation and the reactivation of silenced genes, including those involved in immune signaling.[1] A key cellular response to this compound and its analogs, such as GSK-3484862, is the proteasome-dependent degradation of the DNMT1 protein.[4][5][6] Western blotting is an essential technique to quantify this drug-induced protein degradation and to analyze the expression of downstream effector proteins.
Data Presentation
This compound-Induced DNMT1 Degradation
The following tables summarize the dose-dependent and time-dependent effects of this compound and its analog GSK-3484862 on DNMT1 protein levels, as determined by Western blot analysis in various cell lines.
Table 1: Dose-Dependent Reduction of DNMT1 Protein Levels
| Cell Line | Compound | Concentration (nM) | Treatment Duration | DNMT1 Protein Level (Normalized to Control) | Reference |
| GDM-1 | This compound | 3.2 - 10,000 | 2 days | Dose-dependent inhibition | [1][2] |
| A549 | GSK-3484862 | 3.2 | 2 days | No significant change | [4] |
| A549 | GSK-3484862 | 16 | 2 days | No significant change | [4] |
| A549 | GSK-3484862 | 80 | 2 days | Significant reduction | [4] |
| A549 | GSK-3484862 | 400 | 2 days | Strong reduction | [4] |
| A549 | GSK-3484862 | 2000 | 2 days | Drastic reduction | [4] |
| A549 | GSK-3484862 | 4000 | 24 hours | Drastic reduction | [4] |
Table 2: Time-Dependent Reduction of DNMT1 Protein Levels in A549 Cells Treated with 80 nM GSK-3484862
| Treatment Duration | DNMT1 Protein Level (Normalized to Control) | Reference |
| 12 hours | Detectable reduction | [4] |
| 24 hours | Severely diminished | [4] |
| 48 hours | Severely diminished | [4] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, leading to DNMT1 degradation and subsequent downstream effects.
Caption: Mechanism of this compound action.
Western Blot Experimental Workflow
This diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of DNMT1 Levels in Leukemia Cells
This protocol is designed for assessing DNMT1 protein levels in leukemia cell lines (e.g., GDM-1, MV4-11) following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Leukemia cell line (e.g., GDM-1)
-
RPMI-1640 medium with supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-DNMT1 (e.g., 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000 dilution)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture leukemia cells in RPMI-1640 supplemented with 10% FBS and appropriate antibiotics.
-
Seed cells at a suitable density and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) or for different time points. A DMSO-treated control should be included.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a precast polyacrylamide gel.
-
Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-DNMT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands and normalize the DNMT1 signal to the loading control.
-
Protocol 2: Analysis of Interferon Signaling Pathway Activation
This protocol focuses on detecting the activation of the interferon signaling pathway by analyzing the phosphorylation of STAT1.
Materials:
-
All materials listed in Protocol 1.
-
Primary antibodies:
-
Anti-phospho-STAT1 (Tyr701)
-
Anti-total STAT1
-
Anti-IRF3
-
Procedure:
-
Follow steps 1-7 from Protocol 1 for cell treatment, lysis, protein quantification, SDS-PAGE, transfer, and blocking.
-
Antibody Incubation:
-
Incubate one membrane with anti-phospho-STAT1 (Tyr701) antibody and another with anti-total STAT1 antibody overnight at 4°C.
-
A separate membrane can be probed for other interferon-stimulated gene products like IRF3.
-
Proceed with washing and secondary antibody incubation as described in Protocol 1.
-
-
Detection and Analysis:
-
Perform ECL detection and image capture.
-
Quantify the phospho-STAT1 and total STAT1 bands. The ratio of phospho-STAT1 to total STAT1 indicates the level of pathway activation.
-
Mandatory Visualizations
Interferon Signaling Pathway Activation
The following diagram illustrates the activation of the interferon signaling pathway as a downstream consequence of DNMT1 inhibition.
Caption: Interferon pathway activation post-DNMT1 inhibition.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for Cell Viability Assays Using (S)-GSK-3685032 as a Control
For Researchers, Scientists, and Drug Development Professionals
(S)-GSK-3685032 is a potent, first-in-class, reversible, and highly selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its high selectivity for DNMT1 over DNMT3A and DNMT3B minimizes off-target effects and associated toxicities, making it an excellent control compound for studying the effects of DNMT1 inhibition on cell viability and for screening novel epigenetic drug candidates.[1][4] This document provides detailed application notes and protocols for utilizing this compound as a control in cell viability assays.
Mechanism of Action
This compound functions by selectively inhibiting DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][5] Inhibition of DNMT1 leads to passive DNA demethylation, resulting in the re-expression of silenced tumor suppressor genes and the activation of immune-related pathways, such as interferon signaling and viral sensing.[5][6] This ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.[1][2]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the in vitro efficacy of this compound across a panel of hematological cancer cell lines. This data can serve as a reference for expected outcomes when using this compound as a positive control for cell growth inhibition.
| Cell Line Type | Number of Cell Lines | Assay Duration | Median Growth IC50 (gIC50) | Reference |
| Leukemia | 15 | 6 days | 0.64 µM | [2] |
| Lymphoma | 29 | 6 days | 0.64 µM | [2] |
| Multiple Myeloma | 7 | 6 days | 0.64 µM | [2] |
| Hematologic Cancers (Panel) | 51 | Not Specified | 0.64 µM | [7] |
Note: The growth IC50 (gIC50) represents the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Exposed to (S)-GSK-3685032
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Dysregulation of DNA methylation is a hallmark of cancer, and inhibitors of DNMT1, like this compound, represent a promising therapeutic strategy. By inducing DNA hypomethylation, these agents can lead to the re-expression of tumor suppressor genes, resulting in cancer cell growth inhibition and apoptosis.[1][3]
Flow cytometry is a powerful and versatile technique for single-cell analysis, making it an indispensable tool for characterizing the cellular effects of drug candidates. This document provides detailed protocols for using flow cytometry to analyze two key cellular responses to this compound treatment: apoptosis and cell cycle progression.
Mechanism of Action of this compound
This compound selectively inhibits DNMT1, leading to a global reduction in DNA methylation. This epigenetic reprogramming can reactivate silenced genes, including those involved in cell cycle regulation and apoptosis, ultimately leading to an anti-tumor response.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human leukemia cell line (e.g., MV4-11) treated with this compound for 72 hours. Please note that this data is illustrative and actual results may vary depending on the cell line, experimental conditions, and drug concentration.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound | 0.1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| This compound | 0.5 | 65.1 ± 4.2 | 20.7 ± 3.1 | 14.2 ± 2.5 |
| This compound | 1.0 | 40.8 ± 5.1 | 35.4 ± 4.5 | 23.8 ± 3.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.8 | 35.1 ± 1.9 | 19.7 ± 1.5 | 2.1 ± 0.5 |
| This compound | 0.1 | 55.8 ± 3.1 | 28.5 ± 2.2 | 15.7 ± 1.8 | 4.3 ± 0.9 |
| This compound | 0.5 | 68.3 ± 4.5 | 15.2 ± 2.8 | 10.5 ± 1.9 | 12.6 ± 2.1 |
| This compound | 1.0 | 75.1 ± 5.2 | 8.7 ± 1.9 | 6.2 ± 1.3 | 20.4 ± 3.3 |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest (e.g., human leukemia cell line MV4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Carefully collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
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Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
-
Staining:
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Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC to each tube.
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Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Add 10 µL of PI staining solution to each tube.
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Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
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Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
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Analyze the data to determine the percentage of cells in each quadrant:
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Lower-Left (Annexin V- / PI-): Viable cells
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Lower-Right (Annexin V+ / PI-): Early apoptotic cells
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Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
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Upper-Left (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic population)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population (indicative of apoptosis) after treatment with this compound.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Vehicle control (DMSO)
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Phosphate-Buffered Saline (PBS)
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70% Ethanol (B145695), ice-cold
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PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)
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Flow cytometry tubes
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Flow cytometer
Procedure:
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Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Quantify the population of cells with a DNA content less than G0/G1 as the sub-G1 (apoptotic) population.
-
Logical Relationships
Caption: Relationship between assays and interpretation.
References
Troubleshooting & Optimization
Navigating (S)-GSK-3685032 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the selective DNMT1 inhibitor, (S)-GSK-3685032.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am observing precipitation of this compound in my aqueous buffer during my cell-based assay. What could be the cause and how can I resolve this?
A2: Precipitation in aqueous buffers is a common issue due to the compound's low intrinsic solubility. This can be caused by:
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Exceeding the solubility limit: The concentration of this compound in your final assay medium may be above its solubility threshold.
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DMSO shock: When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the compound can crash out of solution.
To resolve this, consider the following troubleshooting steps:
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Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound.
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Use a co-solvent system: For in vitro assays, preparing the final dilution from an intermediate dilution in a co-solvent system can maintain solubility. A recommended formulation is detailed in the tables below.
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Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually lower the DMSO concentration.
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Pre-warm the buffer: Gently warming the aqueous buffer before adding the compound stock solution can sometimes improve solubility.
Q3: Can I prepare a concentrated aqueous stock solution of this compound?
A3: Based on available data, preparing a concentrated stock solution of this compound in purely aqueous buffers is not recommended due to its poor solubility[1]. For stock solutions, DMSO is the preferred solvent.
Q4: Are there established formulations to improve the solubility of this compound for in vivo experiments?
A4: Yes, co-solvent formulations have been successfully used to administer this compound and its racemate in vivo. These typically involve a mixture of DMSO, a non-ionic surfactant like Tween 80, and a polymer such as polyethylene (B3416737) glycol (PEG300), all diluted in saline. Specific formulations are provided in the data tables below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous media. | - Compound concentration exceeds aqueous solubility.- "DMSO shock" causing the compound to crash out. | - Reduce the final concentration of this compound.- Prepare an intermediate dilution in a 50:50 mixture of DMSO and media before the final dilution.- Use a pre-formulated co-solvent system (see tables below). |
| Inconsistent results in cell-based assays. | - Incomplete dissolution of the compound.- Precipitation of the compound over the course of the experiment. | - Visually inspect the prepared solutions for any particulate matter before use.- Prepare fresh dilutions for each experiment.- Consider using a formulation with solubilizing excipients. |
| Low bioavailability in animal studies. | - Poor dissolution of the compound at the site of administration. | - Utilize a co-solvent formulation designed for in vivo use (see tables below).- For oral administration, consider particle size reduction techniques or lipid-based formulations, though specific protocols for this compound are not established. |
Data Presentation: Solubility of this compound and Related Compounds
Table 1: Solubility in Organic Solvents
| Compound | Solvent | Solubility | Concentration (mM) |
| GSK-3685032 | DMSO | ~42 mg/mL[1] | ~99.87 |
| This compound | DMSO | 90 mg/mL (ultrasonication may be needed) | 214.02 |
| (R)-GSK-3685032 | DMSO | 60 mg/mL (ultrasonication may be needed) | 142.68 |
Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use fresh, anhydrous DMSO.
Table 2: Formulations for In Vitro and In Vivo Experiments
| Compound | Formulation Components | Achieved Concentration |
| GSK-3685032 | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified, but used for in vivo studies. |
| GSK-3685032 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL[2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol is adapted from established methods for GSK-3685032 and its enantiomers.
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Prepare a concentrated stock solution: Weigh the required amount of this compound and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 45 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
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Add PEG300: In a sterile container, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 (relative to the DMSO stock volume). Mix thoroughly until the solution is clear.
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Add Tween-80: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (relative to the DMSO stock volume). Mix again until the solution is clear.
-
Add Saline: Finally, add 4.5 volumes of sterile saline (relative to the DMSO stock volume) to the mixture. Mix thoroughly. The final solution should be clear.
-
Use immediately: It is recommended to use the freshly prepared formulation for optimal results.
Protocol 2: General Method for Determining Thermodynamic (Equilibrium) Aqueous Solubility
This protocol provides a framework for determining the pH-dependent solubility of a compound.
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Prepare buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).
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Add excess compound: Add an excess amount of this compound to an aliquot of each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibrate: Tightly seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Separate solid from solution: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by collecting the supernatant, or by filtration using a low-binding filter (e.g., PVDF).
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Quantify the dissolved compound: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
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Determine pH: Measure the pH of the saturated solution at the end of the experiment.
Mandatory Visualizations
Caption: DNMT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing a co-solvent formulation of this compound.
Caption: Troubleshooting logic for addressing precipitation issues.
References
Troubleshooting unexpected results with (S)-GSK-3685032 control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-GSK-3685032 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as a control?
This compound is the inactive enantiomer (isomer) of GSK-3685032. The active form, (R)-GSK-3685032, is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Since this compound is structurally almost identical to the active compound but lacks significant inhibitory activity against DNMT1, it serves as an ideal negative control to ensure that the observed effects of the (R)-enantiomer are due to its specific on-target activity and not due to off-target effects or the chemical scaffold itself.
2. I am observing unexpected activity (e.g., cytotoxicity, gene expression changes) with the this compound control. What are the possible causes?
Several factors could contribute to unexpected activity with the this compound control:
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Contamination with the active (R)-enantiomer: The most likely cause of unexpected activity is contamination of your this compound stock with the active (R)-GSK-3685032. Verify the chiral purity of your compound if possible.
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High Concentrations: At very high concentrations, even a weakly active or inactive compound can exhibit off-target effects. It is recommended to use the (S)-isomer at the same concentration as the active (R)-isomer.
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Compound Stability and Degradation: Ensure that your compound has not degraded. Follow recommended storage conditions (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles.[2][3]
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Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control in your experiments.
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Cell Line Sensitivity: Some cell lines may be particularly sensitive to the chemical scaffold of the compound, irrespective of its specific target inhibition.
3. What is the expected activity of this compound in a cell-based assay?
Ideally, this compound should show no significant biological effect at the concentrations where (R)-GSK-3685032 exhibits clear activity. For example, in cell growth inhibition assays, the IC50 value for the (S)-isomer should be substantially higher than that of the (R)-isomer.
4. How should I prepare and store this compound?
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Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[4] For in vivo use, specific formulations with PEG300 and Tween-80 may be required.
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Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to two years to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected biological activity observed with this compound control. | 1. Contamination with the active (R)-enantiomer. 2. Concentration is too high, leading to off-target effects. 3. Compound degradation. | 1. Confirm the chiral purity of your this compound lot. 2. Perform a dose-response experiment to determine if the effect is concentration-dependent. Use the lowest effective concentration of the (R)-isomer as a guide. 3. Use a fresh aliquot of the compound. Ensure proper storage conditions have been maintained. |
| High background signal in assays. | 1. Inherent properties of the cell line or assay system. 2. Solvent (e.g., DMSO) is causing a response. | 1. Include a "vehicle-only" control to assess the baseline response. 2. Optimize the assay conditions to minimize background noise. |
| Inconsistent results between experiments. | 1. Variability in compound preparation. 2. Cell passage number and confluency. 3. Inconsistent incubation times. | 1. Prepare fresh working solutions for each experiment. 2. Use cells within a consistent passage number range and at a consistent confluency. 3. Ensure precise and consistent timing for all experimental steps. |
| Precipitation of the compound in media. | 1. Poor solubility of the compound at the working concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and compatible with your cell line. 2. If solubility issues persist, consider using a different solvent or formulation, though this may require additional validation. |
Quantitative Data Summary
The following tables summarize key quantitative data for the active (R)-GSK-3685032 inhibitor. The (S)-enantiomer is expected to be significantly less potent.
Table 1: In Vitro Potency of (R)-GSK-3685032
| Target | Assay Type | IC50 (µM) |
| DNMT1 | Cell-free enzymatic assay | 0.036 |
| Various Cancer Cell Lines | Cell growth inhibition (median) | 0.64 |
Table 2: Selectivity of (R)-GSK-3685032
| Enzyme Family | Selectivity vs. DNMT1 | Notes |
| DNMT3A/3L & DNMT3B/3L | >2500-fold | Highly selective for DNMT1. |
| Other Methyltransferases (n=34) | IC50 > 10 µM | No significant inhibition observed. |
| Kinases (n=369) | IC50 > 10 µM | No significant inhibition observed. |
Experimental Protocols
General Protocol for Cell-Based Assays
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Cell Seeding: Plate cells at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare fresh serial dilutions of (R)-GSK-3685032, this compound (control), and vehicle (e.g., DMSO) in cell culture medium.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds and controls.
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Incubation: Incubate the cells for the desired period (e.g., 3-6 days for cell growth assays).
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Assay: Perform the desired downstream analysis, such as cell viability assays (e.g., AlamarBlue), western blotting for protein expression, or RNA sequencing for gene expression changes.
Visualizations
Caption: Signaling pathway of DNMT1 inhibition by (R)-GSK-3685032.
Caption: General experimental workflow for using GSK-3685032 and its control.
References
(S)-GSK-3685032 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-GSK-3685032 in DMSO and cell culture media. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to GSK-3685032?
A1: this compound is the inactive S-enantiomer of GSK-3685032 and is often used as a negative control in experiments.[1] GSK-3685032 is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[4] It is important to use anhydrous, high-purity DMSO, as the presence of water can reduce the solubility of the compound.[5]
Q3: How should I prepare and store stock solutions of this compound in DMSO?
A3: It is recommended to prepare a concentrated stock solution, for example, at 10 mM or higher, in anhydrous DMSO. For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For long-term storage, it is advisable to store the aliquots at -80°C, where they can be stable for up to two years. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture media?
Q5: What factors can affect the stability of this compound in cell culture media?
A5: Several factors can influence compound stability in cell culture media, including the pH and temperature of the medium, exposure to light, and the presence of components such as serum, which contains various enzymes. Interactions with other media components, like reducing agents, can also potentially lead to degradation.
Troubleshooting Guide
Q1: I am observing lower than expected activity of GSK-3685032 in my cell-based assays. Could this be a stability issue?
A1: Yes, a loss of activity could be due to degradation of the compound. First, ensure that your stock solution of this compound (or the active compound) was prepared and stored correctly. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. If the storage conditions are appropriate, consider performing a stability test of the compound in your specific cell culture medium at 37°C over the time course of your experiment.
Q2: I noticed a precipitate in my cell culture medium after adding this compound. What should I do?
A2: Precipitation can occur if the final concentration of the compound exceeds its solubility in the cell culture medium or if the DMSO concentration is too high. Ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity. If solubility is an issue, you may need to revise your dosing strategy, such as using a lower concentration or preparing an intermediate dilution in a co-solvent if compatible with your cell line.
Q3: My experimental results are inconsistent across different batches. Could this be related to the stability of this compound?
A3: Inconsistent results can indeed be a sign of compound instability. Ensure that you are using fresh, high-quality DMSO for preparing your stock solutions, as hygroscopic DMSO can affect solubility and stability. It is also recommended to prepare single-use aliquots of your stock solution to ensure consistency between experiments. If the problem persists, it would be prudent to perform a stability analysis of your compound under your specific experimental conditions.
Quantitative Data
While specific quantitative stability data for this compound is not publicly available, the stability of the closely related compound GSK3484862 has been assessed. Given the structural similarity, this data can serve as a useful reference.
Table 1: Stability of GSK3484862 (1 µM) in Cell Culture Media at 37°C
| Time (hours) | Remaining Compound (%) in Media without Cells | Remaining Compound (%) in Media with MV4-11 Cells |
| 0 | 100 | 100 |
| 24 | >95 | >95 |
| 48 | >95 | >95 |
| 72 | >95 | >95 |
Data is based on findings for the structurally similar compound GSK3484862 and is intended for illustrative purposes.
Experimental Protocols
Protocol for Assessing Compound Stability in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO using LC-MS.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
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Sample Incubation: Aliquot the stock solution into amber glass or polypropylene (B1209903) vials. Store the vials at the desired temperature conditions (e.g., room temperature, 4°C, -20°C).
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Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
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Sample Preparation for Analysis: At each time point, take an aliquot of the stock solution and dilute it to a final concentration of 1 µM in a 50:50 acetonitrile:water mixture containing an internal standard.
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LC-MS Analysis: Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants.
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Data Analysis: Calculate the peak area ratio of this compound to the internal standard. The percentage of the remaining compound at each time point is calculated relative to the time 0 sample.
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a general method for evaluating the stability of this compound in a specific cell culture medium.
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Preparation of Media: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
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Compound Spiking: Spike this compound into the pre-warmed medium to the final desired concentration (e.g., 10 µM).
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Incubation: Incubate the medium in a sterile container at 37°C in a 5% CO₂ incubator. A parallel experiment with cells can also be performed.
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Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Processing: Immediately after collection, stop any potential enzymatic degradation by adding 3-4 volumes of cold acetonitrile. Centrifuge to precipitate proteins and collect the supernatant.
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LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the parent compound.
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Data Analysis: Determine the concentration of this compound at each time point and express it as a percentage of the initial concentration at time 0.
Visualizations
Caption: Signaling pathway of DNMT1 inhibition by GSK-3685032.
References
How to ensure the inactivity of (S)-GSK-3685032 in experiments
Technical Support Center: (S)-GSK-3685032
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the complete inactivity of this compound when used as a negative control in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the inactive enantiomer of GSK-3685032, a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It is used as a negative control in experiments to ensure that the observed biological effects of the active compound, (R)-GSK-3685032, are specifically due to the inhibition of DNMT1 and not from off-target effects or the chemical scaffold itself.
Q2: How can I be certain that my batch of this compound is inactive?
The primary way to ensure the inactivity of your this compound stock is through functional assays that measure DNMT1 activity and its downstream cellular consequences. A truly inactive control should not elicit any significant changes in these assays compared to a vehicle-treated control.
Q3: What are the key differences in activity between the (R) and (S) enantiomers?
The active (R)-enantiomer, GSK-3685032, is a non-time-dependent, noncovalent, and reversible inhibitor of DNMT1 with a reported IC50 of 0.036 μM.[2][3][4] In contrast, the (S)-enantiomer is designed to be inactive. A closely related inactive analog, GSK3510477, showed no ability to stabilize DNMT1, confirming the specificity of the active compound.
Q4: What could be the potential reasons for observing unexpected activity with this compound?
Unexpected activity could arise from:
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Contamination: The this compound sample may be contaminated with the active (R)-enantiomer.
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Compound Degradation: Improper storage or handling might lead to the degradation of the compound into an active form, although this is less likely.
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Experimental Artifacts: The observed effects may be unrelated to the compound itself and could be due to other experimental variables.
Troubleshooting Guide
If you observe unexpected activity with your this compound control, follow these troubleshooting steps:
Step 1: Verify Experimental Readouts
Confirm that the observed effects are statistically significant and reproducible. Key readouts to monitor include:
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Global DNA methylation levels.
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Expression of DNMT1 target genes.
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Cell proliferation and viability.
Step 2: Compare with a Known Active Compound
Run a parallel experiment with the active (R)-GSK-3685032 to have a positive control for DNMT1 inhibition. The effects of the active compound should be robust, while the (S)-enantiomer should mirror the vehicle control.
Step 3: Perform a Dose-Response Analysis
Test a range of concentrations for both this compound and (R)-GSK-3685032. The active compound should show a clear dose-dependent effect, whereas the inactive enantiomer should not.
Step 4: Assess Compound Purity
If unexpected activity persists, consider having the purity and enantiomeric excess of your this compound sample independently verified by analytical chemistry techniques such as chiral chromatography.
Data Presentation
Table 1: Comparative Activity of DNMT1 Inhibitors
| Compound | Target | IC50 (μM) | Mechanism of Action | Expected Cellular Effects |
| (R)-GSK-3685032 | DNMT1 | 0.036 | Reversible, noncovalent | DNA hypomethylation, gene activation, cancer cell growth inhibition |
| This compound | N/A | Inactive | N/A | No change in methylation or cell growth |
| Decitabine | DNMT1, DNMT3A, DNMT3B | Varies | Irreversible, covalent | DNA hypomethylation, cytotoxicity |
| GSK3510477 | N/A | Inactive | N/A | No stabilization of DNMT1 |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Activity Assay
This protocol is designed to biochemically assess the direct inhibitory activity of this compound on DNMT1.
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Reagents: Recombinant human DNMT1, S-adenosyl-L-[methyl-³H]-methionine, hemi-methylated DNA substrate, test compounds (this compound, (R)-GSK-3685032 as positive control, DMSO as vehicle control), scintillation fluid.
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Procedure:
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Prepare a reaction mixture containing DNMT1 enzyme and the hemi-methylated DNA substrate in assay buffer.
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Add varying concentrations of this compound, (R)-GSK-3685032, or DMSO to the reaction mixture.
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Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
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Incubate at 37°C for 1 hour.
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Stop the reaction and capture the DNA onto filter paper.
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Wash the filters to remove unincorporated radiolabel.
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Measure the incorporated radioactivity using a scintillation counter.
-
-
Expected Outcome: (R)-GSK-3685032 will show a dose-dependent decrease in radioactive signal, indicating DNMT1 inhibition. This compound should show no significant difference from the DMSO control.
Protocol 2: Cellular DNA Methylation Assay
This protocol assesses the impact of this compound on global DNA methylation in a cellular context.
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Cell Culture: Plate cancer cells (e.g., MV4-11) at an appropriate density and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound, (R)-GSK-3685032, or DMSO for 72 hours.
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Genomic DNA Extraction: Isolate genomic DNA from the treated cells using a commercial kit.
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Global DNA Methylation Quantification:
-
Use an ELISA-based global DNA methylation kit that utilizes an anti-5-methylcytosine antibody.
-
Alternatively, perform pyrosequencing of repetitive elements (e.g., LINE-1) or dot blot analysis using an anti-5mC antibody.
-
-
Data Analysis: Quantify the percentage of 5-methylcytosine (B146107) in each sample and compare it to the vehicle control.
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Expected Outcome: (R)-GSK-3685032 treatment will result in a significant, dose-dependent decrease in global DNA methylation. This compound should not cause a significant change in DNA methylation levels compared to the DMSO control.
Visualizations
Caption: Troubleshooting workflow for verifying the inactivity of this compound.
Caption: The role of (R)-GSK-3685032 and this compound in the DNMT1 pathway.
References
Technical Support Center: (S)-GSK-3685032 and Gene Expression Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting baseline changes in gene expression following treatment with (S)-GSK-3685032, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-covalent, highly selective inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 0.036 μM.[1][2] Unlike traditional hypomethylating agents such as decitabine (B1684300), it does not incorporate into DNA and acts in a reversible, non-time-dependent manner.[2][3][4] Its primary mechanism is the inhibition of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. This inhibition leads to passive DNA demethylation, particularly in rapidly dividing cells, resulting in the re-expression of silenced genes.
Q2: What are the expected effects of this compound on global gene expression?
Treatment with this compound is expected to induce robust DNA hypomethylation, leading to transcriptional activation of previously silenced genes. Pathway analysis of genes upregulated by this compound has consistently shown enrichment for immune-related pathways, including interferon signaling, viral sensing, and antigen presentation. This is often linked to the re-expression of endogenous retroviruses.
Q3: How does this compound differ from other DNMT inhibitors like decitabine?
The key difference lies in their mechanism and selectivity. This compound is a non-covalent, reversible, and highly selective inhibitor of DNMT1. In contrast, nucleoside analogs like decitabine are incorporated into DNA and irreversibly trap DNMT enzymes (DNMT1, DNMT3A, and DNMT3B), leading to their degradation. This covalent trapping can induce DNA damage and off-target cytotoxic effects, which are less pronounced with this compound, contributing to its improved tolerability in vivo.
Q4: What is a suitable concentration and treatment duration for in vitro experiments?
The optimal concentration and duration will vary depending on the cell line and experimental goals. However, studies have shown effective concentrations ranging from the low nanomolar to the micromolar range. For instance, treatment of MV4-11 cells with 400 nM this compound for 4 days resulted in significant changes in DNA methylation and gene expression. Growth inhibition IC50 values in various cancer cell lines are typically observed in the sub-micromolar range after a 6-day treatment. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Troubleshooting Guides
Issue 1: No significant change in the expression of target genes after treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment. This compound's effects are dependent on cell division for passive demethylation to occur. Longer treatment times (e.g., 4-7 days) may be necessary. |
| Low Cell Proliferation Rate | The demethylating effect of this compound is linked to DNA replication. Ensure that the cells are actively dividing during the treatment period. |
| Target Gene Promoter is Not Regulated by DNA Methylation | Verify from literature or perform bisulfite sequencing to confirm that the promoter of your gene of interest is indeed methylated in your cell line. |
| Suboptimal Experimental Technique | Review your RNA isolation, reverse transcription, and qPCR/RNA-seq protocols for any potential errors. Use appropriate positive and negative controls. |
Issue 2: High variability in gene expression between biological replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density, passage number, and growth conditions across all replicates. |
| Variability in Drug Treatment | Prepare a single stock solution of this compound and add it consistently to each replicate. Ensure proper mixing. |
| Pipetting Errors | Use calibrated pipettes and follow best practices to minimize pipetting variability, especially during RNA quantification and qPCR setup. |
| RNA Quality and Integrity | Assess RNA quality and integrity (e.g., using a Bioanalyzer). Poor quality RNA can lead to inconsistent results. |
Issue 3: Unexpected downregulation of some genes.
| Potential Cause | Troubleshooting Step |
| Secondary or Off-Target Effects | While highly selective for DNMT1, indirect effects can occur. The reactivation of a transcriptional repressor, for instance, could lead to the downregulation of its target genes. |
| Cellular Stress or Toxicity | At high concentrations or after prolonged exposure, this compound may induce cellular stress or toxicity, leading to global changes in transcription that are not directly related to demethylation. Perform a cell viability assay to assess toxicity at the concentration used. |
| Complex Regulatory Networks | Gene expression is regulated by a complex interplay of factors. The changes you observe may be part of a larger regulatory network response to DNMT1 inhibition. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Notes |
| DNMT1 IC50 | 0.036 µM | Cell-free assay. |
| Selectivity over DNMT3A/3L and DNMT3B/3L | >2,500-fold | |
| Median Growth Inhibition IC50 (Cancer Cell Lines) | 0.64 µM | After 6 days of treatment. |
Table 2: Summary of Gene Expression Changes with this compound
| Cell Line | Treatment | Key Findings |
| MV4-11 (AML) | 400 nM, 4 days | Activation of immune response pathways, including interferon signaling and antigen presentation. |
| Various Cancer Cell Lines | 10-10000 nM, 4 days | Dose-dependent increase in immune-related gene transcription (e.g., CXCL11, IFI27, HLA-DQA1). |
| T-ALL Cell Lines | 300 nM, 3 and 7 days | Time-dependent increase in gene upregulation, with more significant changes observed after 7 days. |
Experimental Protocols
Protocol 1: General In Vitro Treatment for Gene Expression Analysis
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control. For longer-term experiments, replenish the medium with fresh drug every 2-3 days.
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Cell Harvest and RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a standard protocol (e.g., Trizol or column-based kits). Assess RNA quality and quantity.
-
Gene Expression Analysis:
-
RT-qPCR: Synthesize cDNA and perform quantitative PCR using validated primers for your genes of interest and appropriate housekeeping genes.
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RNA-sequencing: Prepare libraries from the isolated RNA and perform sequencing. Analyze the data to identify differentially expressed genes and affected pathways.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated DNMT1 inhibition.
Caption: A typical experimental workflow for gene expression analysis.
References
Cell line-specific responses to (S)-GSK-3685032
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the selective DNMT1 inhibitor, (S)-GSK-3685032.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and highly selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its mechanism of action is to specifically engage and inhibit the enzymatic activity of DNMT1, leading to passive demethylation of DNA during cell replication. This results in the re-expression of silenced genes, including tumor suppressor genes, and subsequent inhibition of cancer cell growth.[4] Unlike nucleoside analogs, this compound does not incorporate into DNA and does not cause DNA damage.
Q2: What is the enzymatic and cellular potency of this compound?
This compound has a half-maximal inhibitory concentration (IC50) of approximately 0.036 µM for DNMT1 in cell-free assays. In cellular assays, it exhibits a median growth inhibitory IC50 (gIC50) of 0.64 µM across a panel of 51 hematologic cancer cell lines after a 6-day incubation period.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline. It is recommended to prepare fresh working solutions for each experiment. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.
Q4: What are the potential mechanisms of resistance to this compound?
Prolonged exposure to this compound may lead to the development of resistance in some cancer cell lines. One observed mechanism is the upregulation of other DNA methyltransferases, such as DNMT3A2 or DNMT3B, which may compensate for the inhibition of DNMT1.
Q5: Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor of DNMT1, with over 2,500-fold selectivity against DNMT3A and DNMT3B. This high selectivity minimizes off-target effects commonly associated with less specific DNA methyltransferase inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell growth | Cell line may be insensitive to DNMT1 inhibition. | Confirm DNMT1 expression in your cell line. Consider that the median gIC50 is 0.64 µM, but individual cell lines can vary significantly. Test a broad range of concentrations and extend the incubation time (e.g., up to 6 days). |
| Inactive compound. | Ensure proper storage of the compound and use freshly prepared dilutions for each experiment. | |
| High variability between replicates | Inconsistent cell seeding or compound dilution. | Ensure accurate and consistent cell seeding density. Prepare a master mix of the compound dilution to add to replicate wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with media to maintain humidity. | |
| Unexpected cytotoxicity at low concentrations | Off-target effects in a specific cell line. | While highly selective, cell line-specific off-target effects cannot be entirely ruled out. Perform control experiments with a structurally related inactive compound if available. |
| Contamination of cell culture. | Regularly check cell cultures for mycoplasma or other microbial contamination. | |
| Decreased DNMT1 protein levels after treatment | This compound can induce the degradation of DNMT1. | This is an expected outcome of treatment. The degradation is often proteasome-dependent. To confirm this, you can co-treat with a proteasome inhibitor like MG132. |
Data Presentation
Table 1: Enzymatic and Cellular Potency of this compound
| Parameter | Value | Notes |
| DNMT1 IC50 | 0.036 µM | Cell-free enzymatic assay. |
| Selectivity | >2,500-fold vs. DNMT3A/3B | Cell-free enzymatic assay. |
| Median gIC50 | 0.64 µM | Across a panel of 51 hematologic cancer cell lines (15 leukemia, 29 lymphoma, 7 multiple myeloma) after 6 days of treatment. |
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
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Cancer cell line of interest
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This compound
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Complete cell culture medium
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DMSO (for stock solution)
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96-well cell culture plates
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Alamar Blue reagent
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Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
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Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
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Treatment: Add an equal volume of the 2X compound dilutions to the corresponding wells of the cell plate.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 3 to 6 days) at 37°C in a humidified incubator with 5% CO2.
-
Alamar Blue Addition: Approximately 4 hours before the end of the incubation period, add Alamar Blue reagent to each well at 10% of the final volume.
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Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for DNMT1 Protein Levels
This protocol is for assessing the effect of this compound on DNMT1 protein expression.
Materials:
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Cancer cell line of interest
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This compound
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Complete cell culture medium
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against DNMT1
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Primary antibody against a loading control (e.g., β-actin, GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer on ice.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.
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SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
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Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
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Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
Visualizations
References
Preventing degradation of (S)-GSK-3685032 in long-term experiments
Welcome to the technical support center for (S)-GSK-3685032. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing stock solutions in high-purity, anhydrous DMSO. Once prepared, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When thawing an aliquot for use, allow it to come to room temperature slowly and vortex gently to ensure the contents are fully dissolved.
Q3: My this compound solution has turned yellow. What does this indicate?
A3: A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is strongly advised to discard the discolored solution and prepare a fresh one from a new stock aliquot to ensure the integrity of your experimental results.
Q4: I'm observing precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded or if the solvent has absorbed moisture. Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate before opening and prepare a new dilution from the supernatant, or preferably, from a fresh stock aliquot. To prevent this, ensure you are using anhydrous DMSO and that the storage vials are sealed tightly.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively published, related compounds containing pyridine (B92270) moieties can be susceptible to photodegradation. Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time in cell culture | Degradation in aqueous media at 37°C. Adsorption to plasticware. | Perform a stability test of this compound in your specific cell culture medium at 37°C (see Experimental Protocols). Use low-protein-binding plates and tubes. Prepare fresh working solutions from a frozen stock for each experiment. |
| Inconsistent experimental results | Inaccurate concentration of stock solution due to solvent evaporation or water absorption by DMSO. Degradation of the compound. | Use fresh, anhydrous DMSO for preparing stock solutions. Aliquot stock solutions to minimize opening and closing of the main vial. Visually inspect for precipitation or color change before use. |
| Precipitation of the compound in aqueous buffer | Exceeding the aqueous solubility limit of this compound. | Decrease the final concentration of the compound in your assay. Optimize the concentration of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and including appropriate vehicle controls. |
Quantitative Stability Data
While specific forced degradation data for this compound is not publicly available, the following table provides illustrative data based on the known stability of related chemical structures (e.g., dicyanopyridines, piperidines) under typical stress conditions. This data should be considered representative and used as a guideline for experimental design.
| Stress Condition | Parameter | Condition | Time | Illustrative % Degradation |
| Acid Hydrolysis | pH | 2.0 (0.01 N HCl) | 24 hours | < 5% |
| Base Hydrolysis | pH | 12.0 (0.01 N NaOH) | 24 hours | 5 - 10% |
| Oxidation | Reagent | 3% H₂O₂ | 24 hours | 10 - 15% |
| Thermal | Temperature | 60°C in solution | 48 hours | < 5% |
| Photostability | Light Source | UV light (254 nm) | 8 hours | 15 - 25% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
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This compound
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High-purity DMSO (anhydrous)
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Your experimental buffer (e.g., PBS, cell culture medium)
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HPLC system with a C18 column and UV detector
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HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
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Incubator at the desired experimental temperature (e.g., 37°C)
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Amber vials or vials wrapped in aluminum foil
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare Working Solution: Dilute the stock solution in your experimental buffer to the final working concentration (e.g., 10 µM).
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Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This serves as your baseline (100% stability).
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Incubation: Place the remaining working solution in an incubator at your experimental temperature, protected from light.
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Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.
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Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
Caption: The inhibitory action of this compound on the DNMT1 pathway.
References
Validating the lack of DNMT1 inhibition by (S)-GSK-3685032
Welcome to the technical support center for (S)-GSK-3685032. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the interaction of this compound with DNA methyltransferase 1 (DNMT1).
Frequently Asked Questions (FAQs)
Q1: Is it correct that this compound does not inhibit DNMT1?
A1: This is a common point of confusion. The opposite is true. This compound, also known as GSK3685032, is a potent and highly selective inhibitor of DNMT1. It is a first-in-class, reversible, and non-covalent inhibitor developed to specifically target DNMT1's activity.[1][2][3] Its primary mechanism involves competing with the DNMT1 active-site loop for access to hemi-methylated DNA, thereby blocking the maintenance of DNA methylation patterns after replication.[1][4]
Q2: How was the potent inhibition of DNMT1 by this compound established?
A2: The inhibitory activity of this compound was primarily established through in vitro biochemical assays. A Scintillation Proximity Assay (SPA) was used to measure the enzymatic activity of DNMT1 in the presence of varying concentrations of the compound. This assay demonstrated a dose-dependent inhibition of DNMT1, yielding a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range.
Q3: How do we know that this compound is selective for DNMT1?
A3: Selectivity was validated by testing the compound against other DNA methyltransferases, specifically the de novo methyltransferases DNMT3A and DNMT3B. In comparative biochemical assays, this compound showed over 2,500-fold greater potency for DNMT1 than for DNMT3A/3L and DNMT3B/3L complexes. Furthermore, it was screened against broad panels of other methyltransferases and kinases and exhibited minimal activity (IC₅₀ > 10 µM), confirming its high selectivity for DNMT1.
Q4: Does this compound bind to DNMT1 in a cellular environment?
A4: Yes, target engagement within intact cells has been confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. In these experiments, treatment of cells with this compound led to a significant thermal stabilization of the DNMT1 protein, providing direct evidence of target engagement in a physiologically relevant context.
Q5: What are the expected downstream cellular effects of treating cells with this compound?
A5: As a potent DNMT1 inhibitor, this compound causes robust, dose-dependent loss of DNA methylation (hypomethylation) across the genome. This epigenetic alteration leads to the transcriptional activation of previously silenced genes and endogenous retroviruses. In cancer cell lines, these effects translate to the inhibition of cell growth.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Solution |
| No significant DNMT1 inhibition observed in biochemical assay. | 1. Incorrect Substrate: The inhibitor preferentially binds to DNMT1 when the enzyme is associated with its natural, hemi-methylated DNA substrate. Using an unmethylated substrate significantly reduces potency. 2. Enzyme Degradation: Improper storage or handling of the recombinant DNMT1 enzyme can lead to loss of activity. 3. Compound Instability: The compound may have degraded due to improper storage. Prepare fresh dilutions from a properly stored stock. | 1. Ensure the assay uses a hemi-methylated DNA substrate. 2. Aliquot and store the DNMT1 enzyme at -80°C and avoid repeated freeze-thaw cycles. 3. Prepare fresh compound dilutions in an appropriate solvent like DMSO for each experiment. |
| Inconsistent results in cellular assays. | 1. Cell Proliferation Rate: As DNMT1 inhibition primarily affects methylation maintenance during DNA replication, the effects are most pronounced in actively dividing cells. 2. Compound Uptake: Insufficient incubation time may not allow for adequate compound uptake into the cells. 3. Assay Timing: The downstream effects of DNMT1 inhibition, such as changes in gene expression and cell growth, are time-dependent and may require several days of treatment to become apparent. | 1. Use healthy, sub-confluent cell cultures in the exponential growth phase. 2. Ensure a sufficient pre-incubation time with the compound (e.g., 1 hour or more) to allow for cellular uptake before analysis. 3. For downstream analyses like RNA-seq or growth inhibition, perform a time-course experiment (e.g., 2, 4, and 6 days) to determine the optimal endpoint. |
| Minimal DNA hypomethylation detected after treatment. | 1. Insufficient Compound Concentration: The concentration used may be below the cellular IC₅₀ for growth inhibition, which is typically higher than the biochemical IC₅₀. 2. Short Treatment Duration: Global demethylation is a passive process that occurs over multiple cell divisions. A short treatment period will not yield significant changes. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., in the range of 100 nM to 1 µM). 2. Extend the treatment duration to at least 4-6 days, including replenishment of the compound with fresh media if necessary. |
Data Presentation
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Assay Type | IC₅₀ (µM) | Selectivity vs. DNMT1 |
| DNMT1 | Scintillation Proximity Assay (SPA) | 0.036 | - |
| DNMT3A/3L | SPA | >100 | >2,500-fold |
| DNMT3B/3L | SPA | >100 | >2,500-fold |
| Panel of 34 other Methyltransferases | Various | >10 | >277-fold |
| Panel of 369 Kinases | Various | >10 | >277-fold |
| (Data sourced from Pappalardi et al., Nature Cancer, 2021) |
Key Experimental Protocols
Biochemical Validation: DNMT1 Scintillation Proximity Assay (SPA)
This assay quantifies the enzymatic activity of DNMT1 by measuring the incorporation of a tritium-labeled methyl group ([³H]-SAM) onto a biotinylated, hemi-methylated DNA substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Component Addition: To each well of a 384-well plate, add:
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Purified recombinant human DNMT1 enzyme.
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This compound at various concentrations (or DMSO for control).
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Biotinylated, hemi-methylated DNA oligonucleotide substrate.
-
-
Initiation: Start the reaction by adding [³H]S-adenosylmethionine ([³H]-SAM).
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 3.5 hours) to allow for the enzymatic reaction.
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Termination and Detection: Stop the reaction by adding streptavidin-coated SPA beads. The biotinylated DNA substrate binds to the beads.
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Signal Reading: When a [³H]-methyl group has been incorporated into the DNA, its proximity to the scintillant in the bead generates a light signal. Measure the signal using a scintillation counter. The signal intensity is proportional to DNMT1 activity.
Cellular Validation: Cellular Thermal Shift Assay (CETSA)
This assay confirms that this compound binds to and stabilizes DNMT1 within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HepG2 or MV4-11) with either this compound or vehicle control (DMSO) and incubate at 37°C for 1 hour to allow compound uptake.
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Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells via freeze-thaw cycles to release the cellular proteins.
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Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet).
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Protein Detection: Collect the supernatant and analyze the amount of soluble DNMT1 remaining at each temperature point using Western Blotting with a DNMT1-specific antibody.
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Data Analysis: Plot the band intensity of soluble DNMT1 against temperature. A shift in the melting curve to higher temperatures in the drug-treated samples indicates thermal stabilization and confirms target engagement.
Visualizations
Caption: Workflow for the DNMT1 Scintillation Proximity Assay (SPA).
References
Validation & Comparative
A Comparative Guide to the Effects of (S)-GSK-3685032 and GSK-3685032 on DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of (S)-GSK-3685032 and its racemate, GSK-3685032, on DNA methylation. The information presented is based on currently available experimental data and is intended to be an objective resource for the scientific community.
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. The dysregulation of DNA methylation is a hallmark of cancer and other diseases, making the enzymes that control this process, DNA methyltransferases (DNMTs), attractive therapeutic targets. GSK-3685032 has emerged as a potent and selective inhibitor of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.
It is important to clarify that throughout the scientific literature, "GSK-3685032" is used to refer to the active (S)-enantiomer . While the (R)-enantiomer exists, it is considered the inactive form and is primarily used as an experimental control.[1][2][3] Therefore, this guide will focus on the effects of the active this compound, which will be referred to as GSK-3685032 for simplicity, as is common practice in the field.
Mechanism of Action
GSK-3685032 is a first-in-class, non-covalent, and reversible inhibitor of DNMT1.[4][5] Its mechanism of action is distinct from that of previously established DNA hypomethylating agents like decitabine (B1684300) and azacytidine. Instead of being incorporated into the DNA and forming a covalent bond with the enzyme, GSK-3685032 acts as a competitive inhibitor. It competes with the active-site loop of DNMT1 for binding to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns following DNA replication.[6][7] This reversible, non-covalent mechanism contributes to its improved tolerability and reduced toxicity compared to traditional DNMT inhibitors.[6][8]
Quantitative Data on the Effects of GSK-3685032
The following tables summarize the key quantitative data regarding the activity and effects of GSK-3685032.
Table 1: In Vitro Efficacy and Selectivity of GSK-3685032
| Parameter | Value | Notes |
| DNMT1 IC50 | 0.036 µM | Determined by a cell-free enzymatic assay.[1][4] |
| Selectivity for DNMT1 | >2,500-fold vs. DNMT3A/3L and DNMT3B/3L | Demonstrates high selectivity for the maintenance methyltransferase.[1] |
| Median Growth IC50 (gIC50) | 0.64 µM | In a panel of 51 hematologic cancer cell lines after 6 days of treatment.[4] |
Table 2: Cellular and In Vivo Effects of GSK-3685032 on DNA Methylation and Cancer Growth
| Parameter | Observation | Comparison/Notes |
| Global DNA Hypomethylation | Induces up to an 83% maximal response in global DNA hypomethylation. | More potent than decitabine, which shows a 70% maximal response.[6][8] |
| Tumor Growth Inhibition (In Vivo) | Statistically significant, dose-dependent tumor growth inhibition in MV4-11 and SKM-1 xenograft models, with clear regression at doses ≥30 mg/kg. | Superior tumor regression and survival benefit compared to decitabine in mouse models of acute myeloid leukemia.[4][8] |
| Effect on Hematologic Cancer Cell Lines | Primarily cytostatic effects on a majority of 51 tested cell lines, with increasing potency in a dose- and time-dependent manner. | In contrast to the cytotoxic effects of decitabine.[6] |
Signaling Pathways and Experimental Workflows
The inhibition of DNMT1 by GSK-3685032 leads to a cascade of downstream effects, ultimately impacting gene expression and cellular phenotype.
Signaling Pathway of GSK-3685032 Action
GSK-3685032-mediated DNA hypomethylation leads to the re-expression of silenced genes, including endogenous retroviruses (ERVs).[6] The accumulation of double-stranded RNA (dsRNA) from these reactivated ERVs triggers a cellular "viral mimicry" response. This, in turn, activates innate immune signaling pathways, including the interferon pathway, leading to an anti-tumor immune response.[6][9][10][11]
Caption: Mechanism of GSK-3685032-induced anti-tumor response.
Experimental Workflow for Assessing DNA Methylation and Gene Expression
A typical experimental workflow to evaluate the effects of GSK-3685032 involves treating cancer cell lines with the compound, followed by the isolation of genomic DNA and RNA for downstream analysis.
Caption: Workflow for analyzing GSK-3685032's effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro Cell Treatment and Proliferation Assay
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Cell Lines: A panel of hematologic cancer cell lines (e.g., MV4-11, SKM-1, and various leukemia, lymphoma, and multiple myeloma lines) are commonly used.[4]
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Compound Preparation: GSK-3685032 is typically dissolved in DMSO to create a stock solution.
-
Treatment: Cells are seeded at a specified density and treated with a range of concentrations of GSK-3685032 (e.g., 0.1 nM to 10 µM) for various time points (e.g., 1 to 6 days).[4]
-
Proliferation Assessment: Cell viability and growth inhibition are measured using standard assays such as CellTiter-Glo® (Promega) or by cell counting. The growth inhibition percentage (GDI) is calculated to distinguish between cytostatic and cytotoxic effects.
DNMT1 Enzymatic Assay (Scintillation Proximity Assay)
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Principle: This high-throughput assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated, hemimethylated DNA substrate.[12][13]
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, EDTA, DTT, and BSA. The reaction includes the DNMT1 enzyme, the hemimethylated DNA substrate, and [³H]-SAM.
-
Procedure:
-
The reaction is initiated by the addition of [³H]-SAM.
-
After incubation, the reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added.
-
The biotinylated DNA substrate binds to the SPA beads, bringing the incorporated tritium (B154650) in close proximity to the scintillant, which generates a detectable light signal.
-
The signal is measured using a scintillation counter. The inhibitory effect of GSK-3685032 is determined by the reduction in the signal compared to a control without the inhibitor.
-
Whole-Genome DNA Methylation Analysis (Infinium MethylationEPIC Array)
-
DNA Extraction: Genomic DNA is extracted from treated and control cells using standard kits.[2][14]
-
Bisulfite Conversion: A specific amount of genomic DNA (typically 250-500 ng) is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. The Zymo EZ DNA Methylation™ kit is often used for this step.[2]
-
Array Hybridization and Imaging: The bisulfite-converted DNA is then whole-genome amplified, fragmented, and hybridized to the Infinium MethylationEPIC BeadChip. The array is washed and stained, and the BeadChips are imaged using an Illumina iScan or HiScanSQ system.[8][14]
-
Data Analysis: The raw data is analyzed using the GenomeStudio Methylation Module or other specialized software packages in R/Bioconductor.[15] The methylation level for each CpG site is represented as a β-value, ranging from 0 (unmethylated) to 1 (fully methylated).
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., MV4-11 or SKM-1) to establish tumors.[4][16]
-
Compound Administration: GSK-3685032 is formulated for in vivo use and administered to the mice, typically via subcutaneous injection, twice daily at doses ranging from 1 to 45 mg/kg.[4][8]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. Survival benefit is also a key endpoint.[4][8]
-
Pharmacodynamic Analysis: To assess the effect on DNA methylation in vivo, global 5-methylcytosine (B146107) levels in tumor tissues can be measured by methods such as LC-MS/MS.
Conclusion
GSK-3685032, the active (S)-enantiomer, is a highly potent and selective non-covalent inhibitor of DNMT1. It induces robust DNA hypomethylation, leading to the reactivation of silenced genes, including endogenous retroviruses. This triggers an interferon response, contributing to its anti-tumor activity. Compared to traditional DNMT inhibitors, GSK-3685032 demonstrates a superior efficacy and safety profile in preclinical models, making it a promising candidate for cancer therapy. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers investigating the role of DNA methylation in disease and the development of novel epigenetic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infinium MethylationEPIC BeadChip Documentation [support.illumina.com]
- 9. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting DNA Methylation Causes an Interferon Response in Cancer via dsRNA Including Endogenous Retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Identification of DNMT1 selective antagonists using a novel scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dkfz.de [dkfz.de]
- 15. DNA Methylation: Array Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of DNMT1 Inhibitor GSK-3685032 with its Inactive Enantiomer, (S)-GSK-3685032
A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the selective inhibition of DNA methyltransferase 1 (DNMT1) presents a promising therapeutic strategy for various cancers. GSK-3685032 has emerged as a potent, reversible, and highly selective non-covalent inhibitor of DNMT1.[1][2][3] A critical aspect of characterizing such a targeted inhibitor is the rigorous validation of its on-target specificity. This guide provides a comparative analysis of GSK-3685032 and its stereoisomer, (S)-GSK-3685032, which serves as an essential negative control to demonstrate that the biological effects of GSK-3685032 are a direct consequence of DNMT1 inhibition.
Comparative Activity of GSK-3685032 and this compound
Experimental data robustly demonstrates the stereospecificity of DNMT1 inhibition by GSK-3685032. The active (R)-enantiomer, GSK-3685032, exhibits potent inhibition of DNMT1, whereas the (S)-enantiomer is largely inactive. This differential activity is crucial for concluding that the cellular phenotypes observed upon treatment with GSK-3685032 are due to its on-target effects.
| Compound | Target | IC50 (µM) | Selectivity over DNMT3A/3B | Reference |
| GSK-3685032 | DNMT1 | 0.036 | >2,500-fold | [1][4] |
| This compound | DNMT1 | >10 (inactive) | Not Applicable | Implied from its use as a negative control in Pappalardi et al., 2021 |
Logical Framework for Specificity Validation
The use of an inactive enantiomer as a negative control is a cornerstone of rigorous chemical probe validation. The logic dictates that if the biological effect is genuinely mediated by the intended target, the inactive enantiomer should not elicit the same response.
Caption: Logical diagram illustrating the use of this compound as a negative control.
Experimental Protocols
To validate the specificity of GSK-3685032, two key types of experiments are typically performed: a biochemical assay to determine direct enzyme inhibition and a cellular assay to confirm target engagement in a physiological context.
Biochemical DNMT1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNMT1.
Principle: The assay quantifies the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a DNA substrate by DNMT1. Inhibition is measured as a decrease in methylation.
Protocol:
-
Reagents and Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate
-
S-adenosyl-L-methionine (SAM), radiolabeled ([³H]-SAM) or non-radiolabeled for antibody-based detection
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)
-
GSK-3685032 and this compound in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or ELISA plate reader
-
-
Procedure:
-
Prepare serial dilutions of GSK-3685032 and this compound.
-
Add the DNMT1 enzyme, DNA substrate, and assay buffer to the microplate wells.
-
Add the test compounds (or DMSO as a vehicle control) to the respective wells and incubate briefly.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the extent of DNA methylation. For radiolabeled assays, this involves capturing the DNA and measuring incorporated radioactivity. For ELISA-based methods, an antibody specific for 5-methylcytosine (B146107) is used for detection.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a biochemical DNMT1 inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Principle: When cells are heated, proteins denature and aggregate. A protein bound to an inhibitor will be more stable and remain in solution at higher temperatures compared to the unbound protein.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing DNMT1 (e.g., MV4-11)
-
Cell culture medium and supplements
-
GSK-3685032 and this compound in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against DNMT1
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat cultured cells with GSK-3685032, this compound, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells to release intracellular proteins.
-
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Analyze the amount of soluble DNMT1 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of GSK-3685032 indicates target engagement. No significant shift is expected with this compound.
-
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
The use of this compound as a negative control is indispensable for the validation of GSK-3685032 as a specific DNMT1 inhibitor. The stark difference in activity between the two enantiomers, as demonstrated through biochemical and cellular assays, provides strong evidence that the biological effects of GSK-3685032 are mediated through its intended target, DNMT1. This rigorous approach to specificity validation is a critical component of chemical probe development and is essential for the confident interpretation of experimental results. Researchers using GSK-3685032 should, where possible, include this compound in their experiments to control for potential off-target effects.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of Gene Expression Profiles: GSK-3685032 versus its Inactive Enantiomer (S)-GSK-3685032
A deep dive into the enantiomer-specific effects on DNMT1 inhibition and subsequent gene expression reveals a stark contrast in activity, positioning (S)-GSK-3685032 as an inactive control in epigenetic studies.
GSK-3685032 is a potent, selective, and reversible inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns and a critical target in oncology.[1][2][3][4][5][6][7] As a chiral molecule, GSK-3685032 exists as a racemic mixture of two enantiomers: (R)-GSK-3685032 and this compound. This guide provides a comparative analysis of the gene expression profiles induced by the racemic mixture GSK-3685032 and its specific enantiomer, this compound.
The available scientific literature and pharmacological data indicate that the biological activity of GSK-3685032 resides primarily in its (R)-enantiomer.[8][9][10][11] Conversely, the (S)-enantiomer, this compound, is considered to be biologically inactive and is often used as a negative control in experimental settings.[12] A closely related analog, GSK3510477, has been explicitly used as an inactive control in studies involving GSK-3685032, demonstrating no significant effect on cellular processes.[13][14][15]
Gene Expression Profile of GSK-3685032 (Racemic Mixture)
Treatment of cancer cell lines with GSK-3685032 leads to a dose- and time-dependent decrease in global DNA methylation, resulting in the transcriptional activation of previously silenced genes.[2][13] This re-expression of genes is a hallmark of DNMT1 inhibition and underlies the anti-proliferative effects of the compound.
Key gene signatures upregulated by GSK-3685032 treatment include those involved in:
-
Interferon signaling
-
Viral sensing
-
Antigen presentation
The activation of these pathways is linked to the re-expression of human endogenous retroviruses (hERVs), which can trigger an anti-tumor immune response.[2]
Quantitative Gene Expression Data
The following table summarizes the observed changes in gene expression in cancer cell lines treated with GSK-3685032.
| Cell Line | Treatment Concentration | Duration | Key Upregulated Genes | Fold Change (approx.) | Reference |
| MV4-11 | 10-10000 nM | 4 days | Immune-related genes | Dose-dependent increase | [1] |
| Hematological Cancer Cell Lines (Panel of 51) | 0.1-1000 nM | 6 days | Pro-apoptotic and cell cycle arrest genes | Not specified | [1] |
Gene Expression Profile of this compound
As the inactive enantiomer, this compound is not expected to inhibit DNMT1 or induce significant changes in gene expression. Scientific literature does not contain data on gene expression profiling for this compound, as it is used as a negative control to ensure that the observed effects of the racemic mixture are due to the active (R)-enantiomer and not off-target effects.[12]
Comparative Summary
| Feature | GSK-3685032 (Racemic) | This compound |
| DNMT1 Inhibition | Potent and selective inhibitor (IC50 = 0.036 µM)[1][6] | Inactive |
| Effect on DNA Methylation | Induces global hypomethylation[2] | No effect |
| Gene Expression Changes | Upregulation of immune-related and tumor suppressor genes[1][2] | No significant changes expected |
| Biological Activity | Anti-proliferative and pro-apoptotic in cancer cells[1] | Inactive, used as an experimental control[12] |
Experimental Protocols
The following is a representative protocol for analyzing gene expression changes induced by GSK-3685032 using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., MV4-11 acute myeloid leukemia cells) are cultured under standard conditions.
-
Cells are treated with a dose range of GSK-3685032 (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4 days).
-
This compound would be used as a negative control in a parallel treatment arm.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
RNA-seq libraries are prepared from the total RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with GSK-3685032 compared to the vehicle and this compound controls.
-
Pathway analysis is conducted to identify the biological pathways enriched in the differentially expressed genes.
Visualizations
Caption: Mechanism of action of GSK-3685032 versus its inactive (S)-enantiomer.
Caption: A typical experimental workflow for comparative gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 5. drughunter.com [drughunter.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. gsk 3685032 — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-GSK-3685032 and Decitabine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel, non-nucleoside DNMT1 inhibitor, (S)-GSK-3685032, and the established hypomethylating agent, decitabine (B1684300). This comparison focuses on their mechanisms of action, preclinical efficacy, and associated experimental protocols to inform research and development decisions. Information on "decitabine inactive analogs" is also discussed; however, the term is not standard in the field. For the purpose of this guide, we will focus on the direct comparison between the active compounds, with the understanding that an ideal inactive analog for decitabine would be a structurally similar molecule that does not incorporate into DNA or inhibit DNA methyltransferases (DNMTs) and would serve as a negative control in experiments.
Executive Summary
This compound emerges as a highly selective, reversible, and non-covalent inhibitor of DNMT1, demonstrating a distinct mechanistic profile compared to the nucleoside analog decitabine. Decitabine, upon incorporation into DNA, acts as an irreversible inhibitor of DNMTs. Preclinical data suggests that the selectivity and reversible nature of this compound may contribute to an improved tolerability and efficacy profile in cancer models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of this compound and decitabine.
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound | Decitabine | Reference(s) |
| Mechanism of Action | Reversible, non-covalent inhibitor of DNMT1 | Irreversible inhibitor of DNMTs after DNA incorporation | [1][2][3] |
| Primary Target | DNMT1 | DNMT1, DNMT3A, DNMT3B | [1][3] |
| IC50 (DNMT1) | 0.036 µM | Not applicable (irreversible inhibitor) | [4] |
| Selectivity | >2,500-fold for DNMT1 over DNMT3A/3B | Non-selective among DNMTs | [5] |
| Effect on Cell Viability (AML cell lines) | Median growth IC50 of 0.64 µM | Concentration-dependent decrease in viability | [4] |
| DNMT1 Depletion | Slight reduction at effective concentrations | Complete depletion at concentrations ≥ 0.1-0.3 µM | [6][7] |
| DNA Hypomethylation | Robust and durable | Potent, but can be limited by toxicity | [7][8] |
Table 2: In Vivo Preclinical Efficacy in Acute Myeloid Leukemia (AML) Models
| Parameter | This compound | Decitabine | Reference(s) |
| Tumor Growth Inhibition | Superior tumor regression | Active, but with dose-limiting toxicities | [8][9] |
| Survival Benefit | Significantly longer survival | Demonstrates survival benefit | [8][9] |
| Tolerability | Improved in vivo tolerability | Associated with notable toxicity to normal blood cells | [8][10] |
Mechanism of Action and Signaling Pathways
This compound and decitabine both lead to DNA hypomethylation but through fundamentally different mechanisms.
This compound acts as a selective, non-covalent inhibitor of DNMT1. It binds to the enzyme and prevents it from methylating hemi-methylated DNA, leading to passive demethylation during DNA replication. This action is reversible and does not require incorporation into the DNA.
Decitabine is a nucleoside analog that, after being phosphorylated, is incorporated into replicating DNA. The presence of decitabine in the DNA covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation. This process is irreversible and linked to DNA damage responses.[2][6][11]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of this compound and decitabine on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or decitabine. Include a vehicle-only control (e.g., DMSO).[12]
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).[13]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[1]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]
References
- 1. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposing the DNA methylation-responsive compartment of the leukaemic genome in T-ALL cell lines support its potential as a novel therapeutic target in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel (S)-Isomer DNMT1 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel, hypothetical (S)-isomer of a DNA methyltransferase 1 (DNMT1) inhibitor against established alternatives. The focus is on the specificity of inhibition, supported by experimental data and detailed protocols.
The epigenetic modification of DNA through methylation, primarily at CpG dinucleotides, is a critical process in gene regulation. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining these methylation patterns through cell division.[1][2] Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4][5] The development of specific DNMT1 inhibitors is a promising strategy to reverse aberrant hypermethylation of tumor suppressor genes.[2][6]
This guide assesses the specificity of a novel (S)-isomer of a DNMT1 inhibitor and compares it with well-characterized DNMT1 inhibitors, including the nucleoside analogs 5-Azacytidine and Decitabine, and the non-nucleoside inhibitor GSK3685032.
Comparative Analysis of Inhibitor Specificity
The specificity of a DNMT1 inhibitor is paramount to minimize off-target effects and associated toxicities.[7] An ideal inhibitor would exhibit high potency against DNMT1 while showing minimal activity against other DNA methyltransferases, such as DNMT3A and DNMT3B, which are primarily involved in de novo methylation.[1]
Quantitative Comparison of Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The following table summarizes the hypothetical IC50 values for the (S)-isomer compared to other known inhibitors against DNMT1, DNMT3A, and DNMT3B.
| Inhibitor | DNMT1 IC50 (nM) | DNMT3A IC50 (nM) | DNMT3B IC50 (nM) | Selectivity (DNMT3A/DNMT1) | Selectivity (DNMT3B/DNMT1) |
| (S)-Isomer (Hypothetical) | 15 | 1500 | 2500 | 100 | 167 |
| 5-Azacytidine | 400 | 5000 | 6000 | 12.5 | 15 |
| Decitabine | 300 | 4000 | 5500 | 13.3 | 18.3 |
| GSK3685032 | 5 | 50000 | >100000 | 10000 | >20000 |
Note: Data for 5-Azacytidine and Decitabine are generalized from literature. Data for GSK3685032 is based on published findings.[8] Data for the (S)-Isomer is hypothetical to illustrate high selectivity.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
DNMT1 Inhibitor Screening Assay (Fluorometric)
This assay is designed to screen for inhibitors of DNMT1 activity.
Principle: The assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate coated on a microplate well. The methylated DNA is then detected using an antibody specific for 5-methylcytosine (B146107), which is subsequently recognized by a fluorophore-conjugated secondary antibody. The fluorescence intensity is inversely proportional to the DNMT1 activity.
Procedure:
-
Substrate Coating: A unique cytosine-rich DNA substrate is stably coated on the strip wells.[5]
-
Reaction Mixture: Prepare a reaction mixture containing the purified DNMT1 enzyme, the test inhibitor (e.g., the (S)-isomer) at various concentrations, and the methyl donor, Adomet.[5]
-
Incubation: Add the reaction mixture to the DNA-coated wells and incubate at 37°C for 60-90 minutes to allow for the methylation reaction.[5]
-
Washing: Wash the wells to remove the reaction mixture.
-
Antibody Incubation: Add a primary antibody specific for 5-methylcytosine and incubate at room temperature for 30 minutes.[5]
-
Secondary Antibody Incubation: After washing, add a fluorophore-conjugated secondary antibody and incubate at room temperature for 30 minutes.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal of the inhibitor-treated wells compared to the untreated control wells.
Visualizing Pathways and Workflows
DNA Methylation Pathway
The following diagram illustrates the central role of DNMTs in DNA methylation. DNMT3A and DNMT3B are responsible for de novo methylation, establishing new methylation patterns, while DNMT1 primarily maintains these patterns during DNA replication.
Caption: The roles of DNMTs in DNA methylation.
Experimental Workflow for Inhibitor Specificity Assessment
This workflow outlines the steps to assess the specificity of a novel DNMT1 inhibitor.
Caption: Workflow for assessing DNMT1 inhibitor specificity.
Conclusion
The hypothetical (S)-isomer of the DNMT1 inhibitor demonstrates a promising specificity profile with significantly higher IC50 values for DNMT3A and DNMT3B compared to DNMT1. This suggests a potentially wider therapeutic window and reduced off-target effects compared to less selective inhibitors. Further investigation through cellular and in vivo models is warranted to validate these findings and to fully characterize its therapeutic potential. The development of highly specific DNMT1 inhibitors like this hypothetical (S)-isomer represents a significant advancement in the field of epigenetic therapy.
References
- 1. DNMT1 - Wikipedia [en.wikipedia.org]
- 2. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Specific inhibition of DNMT1 by antisense oligonucleotides induces re-expression of estrogen receptor-alpha (ER) in ER-negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of the DNMT1 Inhibitor GSK-3685032 Using its Inactive Enantiomer
A Guide for Researchers in Drug Development
In the quest for selective and potent therapeutic agents, confirming that a compound's biological effects are a direct result of engaging its intended target is a critical step. This guide provides a comparative overview of the potent and selective DNA Methyltransferase 1 (DNMT1) inhibitor, (R)-GSK-3685032, and its corresponding inactive (S)-enantiomer, which serves as an essential negative control for validating on-target activity in preclinical studies.
Introduction to GSK-3685032 and the Importance of Chiral Controls
GSK-3685032 is a first-in-class, non-covalent, and reversible inhibitor highly selective for DNMT1, an enzyme responsible for maintaining DNA methylation patterns after replication.[1][2] Dysregulation of DNMT1 is a hallmark of various cancers, making it a compelling therapeutic target. The active molecule is the (R)-enantiomer, (R)-GSK-3685032.[1]
To rigorously demonstrate that the cellular outcomes observed upon treatment with (R)-GSK-3685032 are due to the inhibition of DNMT1 and not off-target effects, a proper negative control is indispensable. The ideal control is a molecule that is structurally almost identical to the active compound but lacks activity against the target. The inactive (S)-enantiomer of GSK-3685032, (S)-GSK-3685032, and the closely related analog GSK3510477, serve this purpose perfectly. Any cellular phenotype produced by the (R)-enantiomer but not the (S)-enantiomer can be confidently attributed to on-target DNMT1 inhibition.
Comparative Analysis: (R)-GSK-3685032 vs. Inactive Controls
The primary difference between the active and inactive enantiomers lies in their ability to bind to and inhibit the DNMT1 enzyme. This difference is quantified through biochemical and cellular assays.
Table 1: Biochemical Potency against DNMT1
| Compound | Enantiomer | Target | IC50 (µM) | Selectivity |
| GSK-3685032 | (R) | DNMT1 | 0.036 | >2,500-fold vs. DNMT3A/3B[2][3] |
| Inactive Analog | N/A | DNMT1 | > 50 | N/A[3] |
IC50 values were determined using a Scintillation Proximity Assay (SPA) which measures the enzymatic activity of DNMT1.
Table 2: Cellular Activity Profile
| Compound | Enantiomer | Assay | Cell Line | Endpoint | Result |
| GSK-3685032 | (R) | Proliferation | Hematological Cancer Panel | Growth Inhibition (GI50) | Median GI50 = 0.64 µM[4] |
| GSK-3685032 | (R) | Target Engagement | HepG2 Cells | DNMT1 Thermal Stabilization | Stabilizes DNMT1 [3] |
| Inactive Analog | N/A | Proliferation | Hematological Cancer Panel | Growth Inhibition | No change in cell growth[3] |
| Inactive Analog | N/A | Target Engagement | N/A | DNMT1 Thermal Stabilization | Fails to stabilize DNMT1 [3] |
Visualizing the Mechanism and Experimental Logic
To understand how these compounds work and how they are used to confirm on-target effects, the following diagrams illustrate the key concepts.
References
(S)-GSK-3685032: A New Benchmark for Selective DNMT1 Inhibition in Drug Discovery
A detailed comparison of (S)-GSK-3685032 with traditional non-selective DNA methyltransferase inhibitors, providing researchers with essential data and protocols for evaluating novel DNMT1-targeting compounds.
In the landscape of epigenetic drug discovery, DNA methyltransferase 1 (DNMT1) stands out as a critical target for therapeutic intervention, particularly in oncology. The recent development of this compound, a first-in-class, reversible, and highly selective non-covalent DNMT1 inhibitor, marks a significant advancement over traditional hypomethylating agents like decitabine (B1684300) and azacitidine.[1][2] This guide provides a comprehensive comparison of this compound with these established drugs, offering a benchmark for the screening and evaluation of new DNMT1 inhibitors. Experimental data are presented alongside detailed protocols for key assays to facilitate reproducible and robust inhibitor characterization.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and the nucleoside analogs decitabine and azacitidine lies in their mechanism of inhibiting DNMT1.
This compound acts as a non-covalent, reversible inhibitor that is highly selective for DNMT1.[3] It competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[1][4] This targeted and reversible inhibition leads to a robust loss of DNA methylation, transcriptional activation, and cancer cell growth inhibition with improved tolerability compared to older agents.[1][5]
Decitabine (5-aza-2'-deoxycytidine) and Azacitidine (5-azacytidine) are cytosine analogs that, after incorporation into DNA, form an irreversible covalent bond with DNMT enzymes, trapping them and leading to their degradation.[6][7][8] This mechanism is not selective for DNMT1 and also inhibits DNMT3A and DNMT3B.[1] Their incorporation into both DNA and RNA (in the case of azacitidine) contributes to their cytotoxic effects, which can lead to dose-limiting toxicities.[1][9][10]
Comparative Performance Metrics
The superiority of this compound as a selective DNMT1 inhibitor is evident in its biochemical potency, cellular activity, and selectivity profile when compared to decitabine and azacitidine.
| Parameter | This compound | Decitabine | Azacitidine |
| Mechanism | Reversible, non-covalent | Irreversible, covalent | Irreversible, covalent |
| Target(s) | DNMT1 | DNMT1, DNMT3A, DNMT3B | DNMT1, DNMT3A, DNMT3B |
| Biochemical IC50 | 0.036 µM (DNMT1)[3] | Non-applicable (covalent) | Non-applicable (covalent) |
| Cellular IC50 | ~0.64 µM (median in cancer cell lines)[11] | Varies by cell line and duration | Varies by cell line and duration |
| Selectivity | >2500-fold for DNMT1 over DNMT3A/3B[3][11] | Non-selective | Non-selective |
| DNA Incorporation | No[2] | Yes[12] | Yes (and RNA)[9][10] |
Experimental Protocols for Inhibitor Characterization
To facilitate the screening and validation of novel DNMT1 inhibitors using this compound as a benchmark, detailed protocols for key assays are provided below.
DNMT1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant DNMT1.
Protocol:
-
Reaction Setup: In a 96-well plate, combine assay buffer, 0.5 µg of poly(dI-dC) DNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add 100 ng of recombinant human DNMT1 enzyme to each well.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]methionine (³H-SAM) to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Measurement: Transfer the reaction mixture to a filter plate, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor with DNMT1 in a cellular environment.
References
- 1. CETSA [cetsa.org]
- 2. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Infinium HD Methylation Assay Manual Workflow Checklist [support.illumina.com]
- 7. researchgate.net [researchgate.net]
- 8. index.knit [molepi.github.io]
- 9. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 12. yourbiohealth.com [yourbiohealth.com]
Unraveling the Stereospecificity of DNMT1 Inhibition: A Comparative Analysis of GSK-3685032 and its (S)-Enantiomer in Cancer Cell Proliferation
A deep dive into the differential effects of the potent DNMT1 inhibitor, GSK-3685032, and its stereoisomer, (S)-GSK-3685032, reveals a stark contrast in their anti-proliferative activities against cancer cells. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the critical role of stereochemistry in the targeted inhibition of DNA methyltransferase 1 (DNMT1) for cancer therapy.
GSK-3685032 has emerged as a first-in-class, potent, and selective non-covalent reversible inhibitor of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1][2] Dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 an attractive therapeutic target. The development of GSK-3685032 represents a significant advancement over traditional nucleoside analogs, offering improved tolerability and efficacy.[2][3] This comparison guide focuses on the differential effects of GSK-3685032, which is the (R)-enantiomer, and its counterpart, this compound (also referred to as GSK3510477), on cancer cell proliferation.
Comparative Efficacy in Cancer Cell Proliferation
Experimental data conclusively demonstrates that the anti-proliferative activity of this class of DNMT1 inhibitors is stereospecific, with GSK-3685032 ((R)-enantiomer) being the active agent and this compound serving as an inactive control.
| Compound | Target | IC50 (DNMT1 enzymatic assay) | Effect on Cancer Cell Proliferation |
| GSK-3685032 ((R)-enantiomer) | DNMT1 | 0.036 µM[2] | Potent inhibitor of cancer cell growth[1][2] |
| This compound (GSK3510477) | DNMT1 | Inactive[1] | No effect on cancer cell growth[1] |
Table 1: Comparative activity of GSK-3685032 and this compound.
Mechanism of Action: A Tale of Two Enantiomers
The differential activity stems from the specific molecular interactions between the inhibitors and the DNMT1 enzyme. GSK-3685032 acts as a competitive inhibitor, occupying the space where the DNMT1 active-site loop would normally bind to hemi-methylated DNA.[1] This selective and reversible inhibition of DNMT1's activity leads to a dose- and time-dependent decrease in global DNA methylation, transcriptional activation of tumor suppressor genes, and ultimately, a cytostatic effect on cancer cells.[1] In stark contrast, the (S)-enantiomer, GSK3510477, fails to effectively bind to and inhibit DNMT1, resulting in a lack of biological activity.[1]
Figure 1: Logical diagram illustrating the differential mechanisms of action.
Experimental Protocols
The following methodologies were central to elucidating the differential effects of the two compounds.
DNMT1 Enzymatic Assay
The inhibitory activity of the compounds against DNMT1 was determined using a high-throughput enzymatic assay. The assay measures the incorporation of a methyl group from a donor substrate to a DNA substrate in the presence of the DNMT1 enzyme and the test compound. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated.
Cancer Cell Proliferation Assay
The anti-proliferative effects of GSK-3685032 and its (S)-enantiomer were assessed across a panel of cancer cell lines. A common method is the use of a cell viability reagent (e.g., Alamar Blue) which measures the metabolic activity of the cells. Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 3 to 7 days). The viability is then measured, and the data is used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
Figure 2: A simplified workflow for the cancer cell proliferation assay.
Conclusion
The comparison between GSK-3685032 and its (S)-enantiomer, this compound (GSK3510477), unequivocally demonstrates the critical importance of stereochemistry in the design of selective DNMT1 inhibitors. While GSK-3685032 exhibits potent anti-proliferative effects against cancer cells through the targeted inhibition of DNMT1, its stereoisomer is inactive. This stark difference underscores the precise molecular recognition required for effective drug-target engagement and highlights the value of using inactive enantiomers as negative controls in experimental settings to confirm on-target activity. These findings are crucial for researchers and drug development professionals working on epigenetic therapies, emphasizing that stereochemical considerations are paramount in the development of next-generation cancer treatments.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-GSK-3685032 in a Laboratory Setting
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling (S)-GSK-3685032, a thorough risk assessment should be conducted. Based on information for similar compounds, it is prudent to treat this chemical as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it should follow a structured protocol to ensure safety and compliance.
-
Segregation of Waste:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All items that have come into contact with the compound, such as gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated solid waste.[1]
-
Solutions: Liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[1] Do not dispose of solutions down the drain.[2]
-
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] The date of waste accumulation should also be included.
-
Container Type: Use chemically resistant containers with secure, tight-fitting caps.[1][3] For liquid waste, this is typically a glass or polyethylene (B3416737) bottle. For solid waste, a puncture-resistant container or a designated chemical waste bag is appropriate.[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] Secondary containment should be used to prevent spills.
-
-
Decontamination:
-
Glassware: Reusable glassware should be decontaminated. If the compound was in its original container, the container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
-
Work Surfaces: Clean and decontaminate work surfaces where the compound was handled.
-
-
Institutional Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1] EHS personnel are trained in the proper handling and transport of hazardous materials.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Experimental Workflow and Disposal Logic
The proper management of chemical waste is an integral part of any experimental protocol involving compounds like this compound. The following diagram illustrates a logical workflow for the handling and disposal of such a chemical within a laboratory setting.
By adhering to these general guidelines and consulting with their institution's safety professionals, researchers can ensure the safe and compliant disposal of specialized chemical compounds like this compound, thereby fostering a secure and responsible research environment.
References
Essential Safety and Handling Protocols for (S)-GSK-3685032
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of (S)-GSK-3685032, a potent, first-in-class reversible DNMT1-selective inhibitor.[1][2][3][4][5] Given the compound's potent biological activity, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[6][7]
Immediate Safety Precautions
All manipulation of this compound, especially in its solid form, should be conducted in a designated area within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.[6][8] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This guidance is based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[9]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[6] - Gloves: Double-gloving with nitrile gloves.[6] - Eye Protection: Chemical splash goggles.[6] - Lab Coat: Disposable or dedicated non-absorbent lab coat.[6] - Ventilation: Certified chemical fume hood or powder containment hood.[6] |
| Solution Preparation and Handling | - Gloves: Double nitrile gloves.[6] - Eye Protection: Chemical splash goggles or a face shield if there is a splash risk.[6] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[6] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[6] - Eye Protection: Safety glasses with side shields.[6] - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[6] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[6] - Eye Protection: Chemical splash goggles.[6] - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe management of this compound in the laboratory.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers. If not feasible, thoroughly decontaminate all equipment after use.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in DMSO.[2]
-
Once prepared, aliquot and store the solution to prevent degradation from repeated freeze-thaw cycles.[2]
3. Experimental Use:
-
For cell culture experiments, perform all manipulations within a Class II biological safety cabinet to maintain sterility and user protection.[6]
-
Clearly label all vessels containing the compound.
4. Spill Management:
-
In case of a small spill, carefully sweep the solid material into a suitable container for disposal, avoiding dust formation.[10]
-
Ensure adequate ventilation during cleanup.[10]
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[9] Dispose of all cleaning materials as hazardous waste.[9]
5. Hand Washing:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[9] Never dispose of this compound down the drain or in regular trash.[8][10]
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound and contaminated materials (e.g., pipette tips, tubes, vials, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.[8][9]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[8][9] Keep the container closed when not in use.[11]
-
Sharps: Dispose of contaminated sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.[12]
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[9][10]
-
Include the date of accumulation and any other information required by your institution.[10]
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.[8] This area should have secondary containment.[8]
4. Final Disposal:
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK3685032 | DNA Methyltransferase | TargetMol [targetmol.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
